molecular formula C10H20N2 B2723703 1-Ethyl-decahydro-1,5-naphthyridine CAS No. 1379215-45-8

1-Ethyl-decahydro-1,5-naphthyridine

Cat. No.: B2723703
CAS No.: 1379215-45-8
M. Wt: 168.284
InChI Key: VBTYXHPIMMRWPZ-UHFFFAOYSA-N
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Description

1-Ethyl-decahydro-1,5-naphthyridine is a saturated bicyclic organic compound of significant interest in synthetic and medicinal chemistry research. This derivative features a decahydro-1,5-naphthyridine core—a diaza-cis-decalin structure also known as 1,5-diazadecalin —which is functionalized with an ethyl group at one of the nitrogen atoms. The fully hydrogenated structure provides a three-dimensional, rigid scaffold that is highly valuable for molecular design. The 1,5-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry . Researchers have extensively explored such frameworks for their diverse biological activities, which include serving as core structures in compounds with documented antiproliferative, antibacterial, antiparasitic, and antiviral properties . The saturated decahydro variant offered here presents a versatile chemical building block for developing novel pharmacologically active molecules, constructing complex ligands, and exploring new chemical spaces. Its structure makes it a candidate for intermediate in the synthesis of more complex molecular architectures, potentially acting as a hydrogen acceptor or as a ligand in metal complexes . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-12-8-4-5-9-10(12)6-3-7-11-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTYXHPIMMRWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379215-45-8
Record name 1-ethyl-decahydro-1,5-naphthyridine
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Foundational & Exploratory

A Researcher's Guide to the Safe Handling and Application of 1-Ethyl-decahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Chemical and Pharmaceutical Development Professionals

Compound Identification and Rationale for Hazard Assessment

1-Ethyl-decahydro-1,5-naphthyridine is a saturated heterocyclic compound with the molecular formula C10H20N2.[5] Its structure, featuring a decahydronaphthalene core with two nitrogen atoms and an N-ethyl group, suggests its classification as a tertiary amine. The absence of a specific SDS necessitates a precautionary approach, inferring its safety profile from related chemical classes. Saturated heterocyclic amines can present various hazards, including skin and eye irritation, respiratory effects, and potential flammability.[3][4] Therefore, this guide adopts a conservative stance on safety measures.

The 1,5-naphthyridine scaffold is a crucial building block in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including potential anticancer and antimicrobial properties.[6][7][8] This makes understanding the safe handling of its analogs, such as 1-Ethyl-decahydro-1,5-naphthyridine, essential for researchers in drug discovery and development.

Predicted Hazard Identification and Mitigation

Based on an analysis of related compounds, the following hazards should be assumed for 1-Ethyl-decahydro-1,5-naphthyridine until specific data becomes available.

Predicted Hazard Category Potential Effects Primary Exposure Routes Recommended Mitigation Strategy
Skin Corrosion/Irritation Causes skin irritation, possible burns with prolonged contact.[2][4]Dermal ContactWear nitrile or neoprene gloves, a fully-buttoned lab coat, and closed-toe shoes.[1]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2][9]Ocular ContactUse chemical safety goggles or a face shield.[1]
Respiratory Tract Irritation Vapors or mists may cause respiratory irritation.[1][9]InhalationHandle only in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled.[2][9]Ingestion, InhalationDo not eat, drink, or smoke in the laboratory.[1] Avoid breathing vapors.[2]
Flammability May be a flammable liquid and vapor.[1][4]Heat, Sparks, Open FlamesKeep away from ignition sources. Use non-sparking tools and grounded equipment.[1][4]

First-Aid and Emergency Protocols

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on standard practices for handling irritating and potentially corrosive amines.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[4] If irritation or a rash develops, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention or call a poison control center.[4]

Experimental Workflow: Safe Handling and Reaction Quenching

The following sections provide a detailed, step-by-step methodology for the safe use of 1-Ethyl-decahydro-1,5-naphthyridine in a typical laboratory setting.

Risk Assessment and Preparation

A thorough risk assessment is the foundation of any safe experimental protocol. This process involves identifying potential hazards and implementing control measures to minimize risk.

Diagram: Risk Assessment Workflow

RiskAssessment cluster_prep Preparation Phase cluster_control Control Implementation cluster_protocol Protocol Development A Identify Compound: 1-Ethyl-decahydro-1,5-naphthyridine B Review Analog SDS Data (e.g., Decahydronaphthalene, Heterocyclic Amines) A->B C Identify Potential Hazards (Irritation, Flammability) B->C D Consult Lab-Specific SOPs C->D E Select Engineering Controls (Fume Hood) D->E F Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->F G Locate Emergency Equipment (Safety Shower, Eyewash, Spill Kit) D->G H Develop Step-by-Step Experimental Plan E->H F->H G->H I Define Waste Disposal Stream H->I J Confirm Training of Personnel I->J K Proceed with Experiment J->K SpillResponse Start Spill Occurs IsMajor Is the spill large, in a public area, or involves serious hazards? Start->IsMajor Evacuate Evacuate Immediate Area. Alert others. Call Emergency Services. IsMajor->Evacuate Yes IsTrained Are you trained and is it safe to clean up? IsMajor->IsTrained No End Spill Managed Evacuate->End MinorCleanup Contain spill with absorbent material. Wear appropriate PPE. Use non-sparking tools. Collect waste in a sealed container. IsTrained->MinorCleanup Yes GetHelp Seek assistance from trained personnel. IsTrained->GetHelp No Dispose Label waste container clearly. Follow institutional guidelines for hazardous chemical waste disposal. MinorCleanup->Dispose GetHelp->End Dispose->End

A decision tree for responding to a chemical spill.

Waste Disposal
  • Segregation: All waste contaminated with 1-Ethyl-decahydro-1,5-naphthyridine, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Irritant").

  • Disposal: Dispose of the chemical waste according to all local, state, and federal regulations. [3]Entrust disposal to a licensed waste disposal company.

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [1][3]* Container: Keep the container tightly closed to prevent moisture ingress and vapor escape. [1]Use closed, unbreakable containers.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids. [3]

Predicted Physicochemical Properties

While experimental data for the target compound is scarce, computational tools and data from analogs provide insight into its likely properties.

Property Predicted Value / Information Source / Reference
Molecular Formula C10H20N2[5]
Molecular Weight 168.28 g/mol 5
XlogP 1.35
Appearance Likely a liquid or low-melting solidInferred from analogs
Boiling Point Not available-
Solubility Likely soluble in organic solventsInferred from structure

References

  • KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet: Decahydronaphthalene(cis,trans-mix.).
  • Fisher Scientific Company. (2025). Safety Data Sheet: Decahydro-2-naphthol, mixture of isomers.
  • PubChemLite. (2025). 1-ethyl-decahydro-1,5-naphthyridine (C10H20N2).
  • DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Spectrum Chemical. (2019).
  • Tokyo Chemical Industry. (2025).
  • Patrian, B., & Šimko, J. (2021). Heterocyclic amines: occurrence and prevention in cooked food. PMC.
  • Alonso, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.
  • Paudler, W. W., & Kress, T. J. (n.d.). THE NAPHTHYRIDINES.
  • PubChem. (n.d.). 1,5-Naphthyridine.
  • Chem-Impex. (n.d.). 1,5-Naphthyridine.
  • ACS Publications. (2023).
  • Palacios, F., et al. (n.d.).
  • Al-Mutairi, S., et al. (2021).
  • Sathiyamoorthy, S., et al. (2026). An Expedient Synthesis of Ethyl 5-Acetyl-1,2,4,4a,5,6-Hexahydro Benzo-[G]O[1][3]xazino[4,3-A]N[1][6]aphthyridine-5-Carboxylate from 2-Cholro-3-Formyl Quinoline. Der Pharma Chemica.

Sources

The Saturated 1,5-Naphthyridine Core: A Technical Guide to its Pharmacology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has long been a subject of intense investigation in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. While research has traditionally focused on the aromatic parent, the exploration of its saturated derivatives, specifically the decahydro-1,5-naphthyridine core, is unveiling a new frontier in drug discovery. The introduction of sp³-hybridized centers fundamentally alters the molecule's three-dimensional geometry, leading to distinct pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the pharmacology of saturated 1,5-naphthyridine derivatives, from their stereoselective synthesis and conformational analysis to their engagement with biological targets and potential therapeutic applications. We will delve into the causal relationships behind experimental designs and present detailed protocols to empower researchers in this burgeoning field.

Introduction: The Rationale for Saturating the 1,5-Naphthyridine Scaffold

The transition from an aromatic to a saturated heterocyclic core is a strategic decision in medicinal chemistry aimed at improving the drug-like properties of a molecule. Increasing the fraction of sp³-hybridized carbons can lead to enhanced solubility, improved metabolic stability, and a more defined three-dimensional structure for precise target engagement. In the context of the 1,5-naphthyridine system, saturation transforms the planar, rigid aromatic core into a flexible, chiral decahydronaphthyridine skeleton. This conformational flexibility, governed by the stereochemistry of the ring fusion (cis or trans), allows for a more nuanced interaction with the complex topographies of biological macromolecules.

This guide will explore the synthesis of these stereochemically rich scaffolds, the critical role of conformational analysis in understanding their structure-activity relationships (SAR), and their emerging pharmacological profile, with a particular focus on their activity as neurokinin-1 (NK1) receptor antagonists.

Stereoselective Synthesis of Decahydro-1,5-Naphthyridines: Mastering the 3D Architecture

The pharmacological activity of saturated 1,5-naphthyridine derivatives is intrinsically linked to their three-dimensional structure. Therefore, the ability to control the stereochemistry during synthesis is paramount. The decahydro-1,5-naphthyridine core can exist as two primary diastereomers: cis- and trans-fused.

Catalytic Hydrogenation: A Foundational Approach

Catalytic hydrogenation of the parent 1,5-naphthyridine is a common method to access the saturated core. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.

Experimental Protocol: Synthesis of cis- and trans-Decahydro-1,5-naphthyridine

This protocol outlines the general procedure for the complete reduction of 1,5-naphthyridine.

  • Materials: 1,5-Naphthyridine, Platinum Oxide (Adams' catalyst), Glacial Acetic Acid, Sodium Bicarbonate, Ethyl Acetate, Celite, Anhydrous Sodium Sulfate.

  • Procedure:

    • A solution of 1,5-naphthyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of platinum oxide (5 mol%).

    • The mixture is subjected to hydrogen gas pressure (typically 50-70 bar).

    • The reaction is stirred for 6-10 hours at room temperature.

    • Reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are filtered through Celite and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield a mixture of cis- and trans-decahydro-1,5-naphthyridine.

    • The isomers can be separated by column chromatography on silica gel.

  • Causality Behind Experimental Choices: The use of platinum oxide in an acidic medium like glacial acetic acid is crucial for the complete saturation of the electron-deficient pyridine rings. The acid protonates the nitrogen atoms, activating the rings towards hydrogenation. The pressure of hydrogen gas ensures a sufficient supply of the reducing agent for the reaction to proceed to completion.

Diastereoselective Synthesis of Fused Systems

For more complex, fused saturated 1,5-naphthyridine systems, intramolecular cycloaddition reactions can provide a high degree of stereocontrol.

G cluster_0 Intramolecular Povarov Reaction Aldimine Aldimine Tetrahydro-fused\n[1,5]naphthyridine Tetrahydro-fused [1,5]naphthyridine Aldimine->Tetrahydro-fused\n[1,5]naphthyridine [4+2] Cycloaddition Unsaturated\nAldehyde Unsaturated Aldehyde Unsaturated\nAldehyde->Aldimine Lewis Acid Lewis Acid Lewis Acid->Aldimine Activation

Caption: Intramolecular Povarov reaction for the synthesis of fused tetrahydro[1][2]naphthyridines.[3]

Conformational Analysis: Understanding the Shape of Activity

The cis- and trans-fused decahydro-1,5-naphthyridine isomers adopt distinct chair-chair conformations, which dictates the spatial orientation of substituents and, consequently, their interaction with biological targets.

  • trans-Decahydro-1,5-naphthyridine: This isomer exists in a rigid, non-invertible chair-chair conformation. Substituents are locked into either axial or equatorial positions.

  • cis-Decahydro-1,5-naphthyridine: The cis-isomer is more flexible and can undergo ring inversion, allowing substituents to interconvert between axial and equatorial orientations.

Spectroscopic Elucidation:

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for distinguishing between the cis and trans isomers and for determining the preferred conformation in solution. Key diagnostic signals include the chemical shifts and coupling constants of the bridgehead protons and the carbons of the ring system.

Computational modeling, using methods like Density Functional Theory (DFT), can provide further insights into the relative energies of different conformations and the energy barriers for ring inversion in the cis-isomer.

G cluster_trans trans-Decahydro-1,5-naphthyridine cluster_cis cis-Decahydro-1,5-naphthyridine Trans_Conformer Rigid Chair-Chair Fixed Substituent\nOrientations Fixed Substituent Orientations Trans_Conformer->Fixed Substituent\nOrientations Cis_Conformer1 Chair-Chair 1 Cis_Conformer2 Chair-Chair 2 Cis_Conformer1->Cis_Conformer2 Ring Inversion Interconverting\nSubstituent Orientations Interconverting Substituent Orientations Cis_Conformer1->Interconverting\nSubstituent Orientations

Caption: Conformational differences between trans- and cis-decahydro-1,5-naphthyridine.

Pharmacology of Saturated 1,5-Naphthyridine Derivatives

The shift from a planar aromatic to a three-dimensional saturated scaffold opens up new avenues for pharmacological activity. While the aromatic 1,5-naphthyridine core is associated with a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, the saturated derivatives have shown a distinct and promising profile.[4]

Neurokinin-1 (NK1) Receptor Antagonism: A Key Therapeutic Target

A significant area of investigation for saturated 1,5-naphthyridine derivatives is their potential as neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is the primary receptor for the neuropeptide Substance P and is implicated in a variety of physiological processes, including pain, inflammation, and emesis.

Derivatives of perhydro-1,4-ethano-1,5-naphthyridine have been designed and synthesized as conformationally constrained analogues of known NK1 receptor antagonists.[5] The rigid, bridged structure of these molecules is intended to mimic the bioactive conformation of Substance P, leading to potent and selective antagonism of the NK1 receptor.

Quantitative Data: NK1 Receptor Binding Affinity

Compound IDStructureNK1 Receptor Binding Affinity (Ki, nM)
Compound A Phenyl-substituted perhydro-1,4-ethano-1,5-naphthyridine15.2
Compound B Naphthyl-substituted perhydro-1,4-ethano-1,5-naphthyridine8.7

Note: The specific structures and data are illustrative and based on the general findings for this class of compounds.

Other Potential Therapeutic Areas

While NK1 receptor antagonism is a primary focus, the saturated 1,5-naphthyridine scaffold holds promise in other therapeutic areas. Given the diverse activities of the parent aromatic system, it is plausible that saturated derivatives could be developed as:

  • Anticancer Agents: The defined three-dimensional structure of saturated derivatives could lead to more selective inhibition of kinases or other cancer-related targets.

  • Antimicrobial Agents: The basic nitrogen atoms in the saturated core could be leveraged to design novel antibacterial or antifungal compounds.

  • Central Nervous System (CNS) Agents: The ability to fine-tune the lipophilicity and polarity of these molecules may allow for the development of agents that can cross the blood-brain barrier and modulate CNS targets.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective saturated 1,5-naphthyridine derivatives relies on a thorough understanding of their structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) models can be employed to correlate the physicochemical properties and molecular descriptors of these compounds with their biological activity.[1][6]

Key SAR Insights:

  • Stereochemistry: The relative orientation of substituents, dictated by the cis or trans ring fusion, is a critical determinant of activity.

  • Substituent Effects: The nature and position of substituents on the decahydronaphthyridine core can significantly impact target binding, selectivity, and pharmacokinetic properties.

  • Conformational Rigidity: For targets like the NK1 receptor, a conformationally constrained scaffold, such as the perhydro-1,4-ethano-1,5-naphthyridine system, appears to be beneficial for potent antagonism.

Future research in this area should focus on:

  • The development of novel and efficient stereoselective synthetic routes to access a wider range of decahydro-1,5-naphthyridine derivatives.

  • Comprehensive pharmacological screening of these compounds against a diverse panel of biological targets to uncover new therapeutic applications.

  • The application of computational methods, including molecular docking and molecular dynamics simulations, to guide the rational design of next-generation saturated 1,5-naphthyridine-based therapeutics.

Conclusion

The saturated 1,5-naphthyridine core represents a promising and underexplored area of medicinal chemistry. The move from a two-dimensional aromatic system to a three-dimensional saturated scaffold provides a wealth of opportunities for the design of novel therapeutic agents with improved pharmacological profiles. Through a combination of sophisticated synthetic chemistry, detailed conformational analysis, and rigorous pharmacological evaluation, the full therapeutic potential of this versatile heterocyclic system can be unlocked. This guide serves as a foundational resource to stimulate further research and innovation in the exciting field of saturated 1,5-naphthyridine pharmacology.

References

  • (2025). Developing 2D-QSAR models for naphthyridine derivatives against HIV-1 integrase activity. ResearchGate. [Link]

  • (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. [Link]

  • (2021). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. [Link]

  • (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • (2020). Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). ResearchGate. [Link]

  • (2019). Synthesis of Heterocyclic Fused[1][2]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]

  • (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fused[1][2]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Palacios, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3513. [Link]

  • Armarego, W. L. F. (1967). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -. RSC Publishing. [Link]

  • Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851. [Link]

  • de la Fuente, J. A., et al. (1998). Synthesis of perhydro-1,4-ethano-1,5-naphthyridine and perhydro-4,7-ethanopyrrolo[3,2-b]pyridine derivatives: potential NK1-receptor antagonists. X-Ray molecular structures of (4aR,8S,8aR)-6-oxo-8-phenylperhydro-1,4-ethano-1,5-naphthyridine and (4aR,7R,8R,8aR)-7,8-diphenylperhydro-1,4-ethano-1,5-naphthyridine. Tetrahedron, 54(29), 8563-8582. [Link]

  • Wikipedia. (2023). Quantitative structure–activity relationship. Wikipedia. [Link]

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Literature review on N-substituted decahydro-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Substituted Decahydro-1,5-Naphthyridines for Researchers and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that can provide unique three-dimensional arrangements for interacting with biological targets. Among these, saturated bicyclic diamines are of particular interest due to their conformational rigidity and the presence of multiple points for functionalization. The decahydro-1,5-naphthyridine core, a saturated analogue of the medicinally important 1,5-naphthyridine ring system, represents a promising scaffold for the development of new drugs.[1][2] The parent aromatic 1,5-naphthyridines are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5][6][7]

The full saturation of the 1,5-naphthyridine ring to its decahydro- counterpart introduces stereochemical complexity and a defined three-dimensional structure. The two nitrogen atoms within this scaffold offer opportunities for substitution, which can significantly modulate the compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications, in turn, can have a profound impact on the molecule's pharmacokinetic profile and its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, stereochemistry, conformational analysis, and biological activities of N-substituted decahydro-1,5-naphthyridines, aimed at researchers, scientists, and drug development professionals.

Synthesis of the Decahydro-1,5-naphthyridine Core

The primary route to obtaining the decahydro-1,5-naphthyridine scaffold is through the reduction of the aromatic 1,5-naphthyridine. The choice of reducing agent and reaction conditions is crucial as it determines the stereochemical outcome of the reaction, leading to either the cis- or trans-fused isomer.

One of the common methods for this transformation is catalytic hydrogenation. For instance, the reduction of 1,5-naphthyridine using platinum oxide in an acidic medium yields a separable mixture of trans- and cis-decahydro-1,5-naphthyridine. Another established method involves the use of sodium in ethanol, which also effectively reduces the aromatic system.

The stereoisomers can be distinguished using proton magnetic resonance spectroscopy, which provides insights into the spatial arrangement of the protons on the bicyclic ring system.

Experimental Protocol: Catalytic Hydrogenation of 1,5-Naphthyridine
  • Preparation of the Reaction Mixture: In a high-pressure hydrogenation vessel, dissolve 1,5-naphthyridine (1.0 eq) in glacial acetic acid.

  • Addition of Catalyst: Add platinum(IV) oxide (0.1 eq) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat the mixture to 50-80°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature and releasing the pressure, filter the reaction mixture to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane). The resulting mixture of cis- and trans-isomers can be separated by column chromatography on silica gel.

G 1,5-Naphthyridine 1,5-Naphthyridine Decahydro-1,5-naphthyridine Decahydro-1,5-naphthyridine 1,5-Naphthyridine->Decahydro-1,5-naphthyridine Reduction (e.g., H2, PtO2 or Na, EtOH) cis-isomer cis-isomer Decahydro-1,5-naphthyridine->cis-isomer trans-isomer trans-isomer Decahydro-1,5-naphthyridine->trans-isomer

Caption: General scheme for the reduction of 1,5-naphthyridine.

N-Substitution of the Decahydro-1,5-naphthyridine Scaffold

Once the decahydro-1,5-naphthyridine core is obtained, the secondary amine functionalities can be further derivatized. Standard methodologies for the N-functionalization of secondary amines can be employed, including N-alkylation, N-acylation, and reductive amination. The choice of strategy will depend on the desired substituent and its compatibility with the substrate. For selective monosubstitution, the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, can be advantageous.[8]

Synthetic Strategies for N-Substitution
  • N-Alkylation: This involves the reaction of the decahydro-1,5-naphthyridine with an alkyl halide in the presence of a base to scavenge the resulting hydrohalic acid.

  • N-Acylation: Acyl chlorides or anhydrides react readily with the secondary amines of the scaffold to form the corresponding amides.

  • Reductive Amination: The reaction of the decahydro-1,5-naphthyridine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides a versatile route to N-alkylated derivatives.

Experimental Protocol: N-Benzylation of Decahydro-1,5-naphthyridine
  • Dissolution: Dissolve decahydro-1,5-naphthyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (2.5 eq).

  • Addition of Alkylating Agent: Add benzyl bromide (2.2 eq) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N,N'-dibenzyl-decahydro-1,5-naphthyridine.

G cluster_0 N-Substitution Pathways Decahydro-1,5-naphthyridine Decahydro-1,5-naphthyridine N-Alkyl N-Alkyl Derivative Decahydro-1,5-naphthyridine->N-Alkyl Alkylation (R-X, base) N-Acyl N-Acyl Derivative Decahydro-1,5-naphthyridine->N-Acyl Acylation (RCOCl) N-Aryl N-Aryl Derivative Decahydro-1,5-naphthyridine->N-Aryl Buchwald-Hartwig (Ar-X, Pd catalyst)

Caption: Key N-substitution reactions for decahydro-1,5-naphthyridines.

Stereochemistry and Conformational Analysis

The decahydro-1,5-naphthyridine system can exist as two diastereomers: a cis-fused and a trans-fused isomer. In the trans-isomer, the two piperidine rings are fused in a rigid chair-chair conformation. The cis-isomer is conformationally more flexible and can exist in equilibrium between different chair-chair and chair-boat conformations.

The introduction of N-substituents can significantly influence the conformational preferences of the ring system. Large substituents will preferentially occupy an equatorial position to minimize steric strain. The nature and orientation of the N-substituents are critical for determining the overall shape of the molecule and its ability to interact with a biological target. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, is a powerful tool for elucidating the stereochemistry and preferred conformations of these molecules.[9]

G cluster_0 Conformational Isomers Trans trans-Decahydro- 1,5-naphthyridine (rigid chair-chair) Cis_1 cis-Decahydro- 1,5-naphthyridine (chair-chair) Cis_2 cis-Decahydro- 1,5-naphthyridine (chair-boat) Cis_1->Cis_2 Conformational Equilibrium

Caption: Conformational possibilities of decahydro-1,5-naphthyridines.

Biological Activities and Applications

While the biological activities of aromatic 1,5-naphthyridines are extensively documented, the exploration of their saturated, N-substituted counterparts is an emerging field. The rigid, three-dimensional nature of the N-substituted decahydro-1,5-naphthyridine scaffold makes it an attractive template for designing ligands for various biological targets.

Derivatives of 1,5-naphthyridine have shown promise in a range of therapeutic areas:

  • Anticancer Activity: Many 1,5-naphthyridine derivatives have been investigated for their potential as anticancer agents, often acting as inhibitors of topoisomerase I or TGF-β type I receptor (ALK5).[2][10][11]

  • Antimicrobial and Antifungal Activity: The 1,5-naphthyridine scaffold is present in compounds with significant antibacterial and antifungal properties.[3][4]

  • Antiparasitic Activity: Substituted 1,5-naphthyridines have been identified as novel antileishmanial agents.[12]

  • Antiviral Activity: Certain 1,5-naphthyridine alkaloids have demonstrated activity against HIV.[3]

The N-substituents on the decahydro- scaffold play a crucial role in defining the biological activity. By systematically varying these substituents, it is possible to fine-tune the potency and selectivity of the compounds.

Compound Class N-Substituent Biological Target/Activity Reported Potency (IC50/MIC) Reference
Aminothiazole derivativeVaried heterocyclic groupsALK5 autophosphorylation inhibitor6 nM[11]
Pyrazole derivativeVaried heterocyclic groupsALK5 autophosphorylation inhibitor4 nM[11]
Canthin-6-one(Aromatic precursor)Antibacterial (S. aureus, E. coli)0.49 - 3.91 µg/mL[3]
1,5-Naphthyridine derivativesVaried substitutionsAntileishmanial (L. infantum)Similar to amphotericin B[12]

Future Perspectives

The N-substituted decahydro-1,5-naphthyridine scaffold holds considerable potential for the development of novel therapeutics. The synthetic accessibility of the core and the ease of introducing diverse substituents on the nitrogen atoms provide a platform for generating extensive compound libraries for high-throughput screening.

Future research in this area should focus on:

  • Expanding Chemical Diversity: The synthesis and biological evaluation of a wider range of N-substituted derivatives are needed to establish comprehensive structure-activity relationships.

  • Stereoselective Synthesis: The development of stereoselective methods for the synthesis of specific isomers will be crucial for understanding the stereochemical requirements for biological activity.

  • Exploration of New Biological Targets: Given the diverse activities of the parent aromatic system, N-substituted decahydro-1,5-naphthyridines should be screened against a broad panel of biological targets.

  • Computational Modeling: Molecular modeling and docking studies can aid in the rational design of new derivatives with improved potency and selectivity.[9]

References

  • Armarego, W. L. F. (1967). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic, 377-382. [Link]

  • Czerwonka, A., & Kaźmierski, S. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6483. [Link]

  • Arote, R. B., & Kengar, S. V. (2021). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-160. [Link]

  • Pałasz, A., & Curyło, K. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Pałasz, A., & Curyło, K. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Aparicio-Blanco, E., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 239-249. [Link]

  • Pałasz, A., & Curyło, K. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Paudler, W. W., & Kress, T. J. (1970). Synthesis and reactions of naphthyridines (review). Advances in Heterocyclic Chemistry, 11, 123-176. [Link]

  • Cuesta, J., & Gálvez, J. (2020). Fused 1,5-naphthyridines. Encyclopedia, 1(1), 1-15. [Link]

  • Pałasz, A., & Curyło, K. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

  • Czerwonka, A., & Kaźmierski, S. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6483. [Link]

  • University of Dundee. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. [Link]

  • Pharmaffiliates. (n.d.). 1-Boc-decahydro-1,5-naphthyridine. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Ethyl-decahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-ethyl-decahydro-1,5-naphthyridine presents a classic challenge in heterocyclic chemistry: achieving selective mono-alkylation on a symmetric diamine scaffold while simultaneously effecting the complete reduction of an electron-deficient aromatic system.

Direct alkylation of the fully reduced species (decahydro-1,5-naphthyridine) often leads to statistical mixtures of mono- and di-ethylated products, requiring tedious chromatographic separation. To circumvent this, this Application Note details a "Quaternization-First" strategy . By installing the ethyl group onto the aromatic precursor before reduction, we utilize the electronic properties of the quaternary salt to block the second nitrogen from alkylation, ensuring high regioselectivity. The subsequent hydrogenation step reduces the activated pyridinium ring and the remaining pyridine ring in a single high-pressure operation.

Key Advantages of this Protocol:
  • Regiocontrol: Inherently prevents over-alkylation (di-ethylation).

  • Atom Economy: Reduces the need for protecting groups.

  • Scalability: Relies on precipitation and filtration rather than chromatography for intermediate purification.

Chemical Pathway Visualization

The following diagram illustrates the strategic workflow, comparing the "Direct Alkylation" route (prone to side products) with the recommended "Salt Reduction" route.

G cluster_legend Legend Start 1,5-Naphthyridine (Aromatic) Deca Decahydro-1,5-naphthyridine (Mixture of Isomers) Start->Deca H2, PtO2 (Route A) Salt 1-Ethyl-1,5-naphthyridin-1-ium Iodide (Salt) Start->Salt 1. EtI, Acetone (Selective Quaternization) Mix Product Mixture: Mono- + Di-ethylated Deca->Mix EtI (Non-selective) Target 1-Ethyl-decahydro- 1,5-naphthyridine Salt->Target 2. H2 (50 psi), PtO2 AcOH key Green Path = Recommended Protocol Red Path = Low Selectivity Risk

Figure 1: Comparative synthetic pathways. The green path highlights the "Quaternization-First" strategy utilized in this protocol.

Experimental Protocols

Phase 1: Synthesis of 1-Ethyl-1,5-naphthyridin-1-ium Iodide

This step leverages the deactivating effect of the positive charge. Once the first nitrogen is alkylated, the electron density on the second nitrogen decreases, making it significantly less nucleophilic and preventing the formation of the di-cation under controlled conditions.

Reagents:

  • 1,5-Naphthyridine (1.0 eq)

  • Ethyl Iodide (EtI) (1.1 eq)

  • Solvent: Acetone (Anhydrous) or Acetonitrile

Protocol:

  • Dissolution: Dissolve 1,5-naphthyridine (e.g., 10 mmol, 1.30 g) in anhydrous acetone (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add Ethyl Iodide (11 mmol, 0.88 mL) dropwise over 5 minutes at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 60°C) for 4–6 hours.

    • Observation: A yellow/orange precipitate should begin to form within the first hour.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted starting material and excess EtI.

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Expected Yield: 85–95%

    • Checkpoint: The product is a quaternary ammonium salt. It should be stable but hygroscopic. Store in a desiccator.

Phase 2: Catalytic Hydrogenation to 1-Ethyl-decahydro-1,5-naphthyridine

Reduction of the naphthyridine ring system to the fully saturated decahydro framework requires active catalysts and acidic media to protonate the intermediates, facilitating complete saturation.

Reagents:

  • 1-Ethyl-1,5-naphthyridin-1-ium Iodide (from Phase 1)

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) (5-10 wt% loading)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Hydrogen Gas (H₂)

Protocol:

  • Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker or autoclave), dissolve the quaternary salt (e.g., 5 mmol) in Glacial Acetic Acid (20 mL).

  • Catalyst Addition: Carefully add PtO₂ (approx. 100 mg).

    • Safety Note: PtO₂ can ignite solvent vapors in the presence of H₂. Add under an inert atmosphere (Nitrogen or Argon) before introducing Hydrogen.

  • Hydrogenation:

    • Purge the vessel with N₂ (3x) and then H₂ (3x).

    • Pressurize to 50–60 psi (3.5–4 bar) .

    • Agitate/shake at room temperature for 12–24 hours.

    • Optimization: If uptake is slow, heat to 50°C.

  • Workup:

    • Depressurize and purge with N₂.

    • Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with small amounts of AcOH or MeOH.

    • Concentrate the filtrate under reduced pressure to remove most of the acetic acid.

  • Basification (Critical):

    • The residue is the acetate/hydroiodide salt of the product. Dissolve in minimal water (10 mL).

    • Cool to 0°C and basify with 50% NaOH solution dropwise until pH > 12.

    • Note: The free amine will separate as an oil.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform (3 x 15 mL).

  • Purification: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.

    • Refinement: If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH₄OH) to separate cis/trans isomers if a specific stereoisomer is required.

Analytical Validation & Expected Data

Stereochemistry

The reduction of 1,5-naphthyridine typically yields a mixture of cis and trans fused rings.

  • Cis-fused: Usually the kinetic product, often favored in acidic hydrogenation.

  • Trans-fused: Thermodynamically more stable.

  • Note: The "1-ethyl" group adds a chiral center (if the ring fusion is cis), potentially creating enantiomeric pairs.

Data Summary Table
ParameterPhase 1 (Salt Formation)Phase 2 (Hydrogenation)
Key Reagent Ethyl Iodide (1.1 eq)PtO₂ / H₂ (50 psi)
Solvent AcetoneGlacial Acetic Acid
Temp/Time 60°C / 4-6 h25-50°C / 12-24 h
Purification Filtration (Precipitate)Extraction / Distillation
Critical Risk Hygroscopic ProductCatalyst Ignition / H₂ Safety
Expected Yield >85%60-75%
Troubleshooting Guide

DecisionTree Start Issue: Low Yield in Hydrogenation Check1 Is H2 uptake observed? Start->Check1 Check2 Check Catalyst Activity Check1->Check2 No uptake Action1 Increase Pressure (to 100 psi) or Temp (to 60°C) Check1->Action1 Yes, but slow Check3 Check Poisoning (Iodide) Check2->Check3 Catalyst is fresh Action2 Switch to Rh/C or Fresh PtO2 Check3->Action2 Iodide not issue Action3 Perform Ion Exchange on Salt (I- to BF4- or Cl-) before H2 Check3->Action3 Iodide inhibits catalyst

Figure 2: Troubleshooting logic for the hydrogenation step. Note that Iodide ions can sometimes poison noble metal catalysts. If this occurs, ion-exchange the intermediate salt to a Chloride or Tetrafluoroborate salt before hydrogenation.

References

  • Armarego, W. L. F. (1967). Naphthyridines.[1][2][3][4][5][6][7][8][9] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic, 377-383. Link

  • Brown, D. J. (2007). The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). Wiley-Interscience. (Detailed review of naphthyridine reactivity and reduction).
  • Litvic, M., et al. (2013). Synthesis of Quaternary Heterocyclic Salts. Molecules, 18(11), 14350-14368. Link

  • Templ, J., & Schnürch, M. (2024).[10] A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation.[10] Chemistry – A European Journal, 30(26). Link[10]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(16), 3656. Link

Sources

Application Note: Strategic N-Ethylation of Cyclic Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Decision Matrix

The ethylation of cyclic secondary amines is a ubiquitous transformation in medicinal chemistry, particularly for tuning the lipophilicity (LogD) and metabolic stability of pharmacophores. While seemingly simple, the reaction poses three specific challenges:

  • Over-alkylation: Formation of quaternary ammonium salts (Hofmann elimination precursors).

  • Selectivity: Differentiating between multiple nucleophilic sites.

  • Scalability: Handling volatile electrophiles (ethyl halides) or toxic reagents.

This guide details three distinct methodologies, selected based on substrate complexity and scale.

Method Selection Logic
  • Use Method A (Reductive Amination) for high-value intermediates where selectivity is paramount and quaternary salt formation must be strictly avoided.

  • Use Method B (Direct Alkylation) for robust, unhindered amines where speed and cost-efficiency drive the process.

  • Use Method C (Borrowing Hydrogen) for green chemistry initiatives or when avoiding genotoxic alkyl halides is required.

Workflow Visualization

Ethylation_Decision_Tree Start START: Cyclic Amine Substrate Q_Sensitive Is the substrate base-sensitive or prone to quaternization? Start->Q_Sensitive Q_Green Is 'Green Chemistry' (non-halide) required? Q_Sensitive->Q_Green No Method_A METHOD A: Reductive Amination (Acetaldehyde + STAB) Q_Sensitive->Method_A Yes (High Selectivity) Method_B METHOD B: Direct Alkylation (Et-I + Cs2CO3) Q_Green->Method_B No (Standard Route) Method_C METHOD C: Borrowing Hydrogen (Ethanol + Ru Cat) Q_Green->Method_C Yes (Avoid Halides)

Figure 1: Decision tree for selecting the optimal N-ethylation strategy based on substrate properties and project requirements.

Method A: Reductive Amination (The Gold Standard)

Mechanism: Condensation of the amine with acetaldehyde to form an iminium ion, followed by in situ reduction. Why it works: The intermediate iminium species is reduced faster than the carbonyl, and the resulting tertiary amine is sterically less reactive toward further condensation, effectively halting the reaction at the mono-ethyl stage.

Protocol 1: STAB-Mediated Reductive Ethylation

Reference: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[1][2][3][4][5][6] [1]

Reagents:

  • Substrate: Cyclic secondary amine (1.0 equiv)

  • Carbonyl: Acetaldehyde (1.2 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Optional, use if reaction is sluggish.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the amine (10 mmol) in DCE (30 mL).
    
  • Carbonyl Addition: Cool the solution to 0°C. Add Acetaldehyde (12 mmol) dropwise.

    • Note: Acetaldehyde is extremely volatile (b.p. 20°C). Use a pre-cooled syringe or handle as a solution in DCE.

  • Imine Formation: Stir for 15–30 minutes. If the substrate is sterically hindered, allow to warm to RT for 1 hour.

  • Reduction: Cool back to 0°C. Add STAB (15 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LCMS (Look for M+29 peak).

  • Quench: Quench carefully with saturated aqueous

    
     (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Critical Control Point: Do NOT use Sodium Cyanoborohydride (


) unless necessary; STAB is less toxic and handles easier, though it requires a non-protic solvent (DCE/THF) to avoid decomposition.

Method B: Direct Alkylation (The "Cesium Effect")

Mechanism:


 nucleophilic substitution.
Why it works:  The use of Cesium Carbonate (

) in polar aprotic solvents (DMF/MeCN) creates a "naked anion" effect due to the poor solvation of the large cesium cation. This promotes mono-alkylation and suppresses the formation of quaternary ammonium salts compared to sodium or potassium bases.
Protocol 2: Cesium-Promoted Direct Ethylation

Reference: Salvatore, R. N. et al. Tetrahedron 2001. [2]

Reagents:

  • Substrate: Cyclic amine (1.0 equiv)

  • Alkylating Agent: Ethyl Iodide (EtI) (1.1 equiv) or Ethyl Bromide (EtBr)

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Suspension: Charge a flask with the amine (10 mmol) and

    
     (15 mmol) in MeCN (50 mL).
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/surface activation.

  • Addition: Add Ethyl Iodide (11 mmol) dropwise.

    • Safety: EtI is a lachrymator and potential carcinogen. Use in a fume hood.

  • Reaction: Stir at RT.

    • Piperidine/Morpholine: Usually complete in 2–4 hours at RT.

    • Hindered Amines: May require heating to 40–60°C.

  • Filtration: Filter off the inorganic solids (

    
    , excess 
    
    
    
    ) through a Celite pad.
  • Purification: Concentrate the filtrate. If DMF was used, an aqueous workup (

    
     wash) is required to remove the solvent.
    

Optimization Table: Base & Solvent Effects

BaseSolventRateSelectivity (Mono:Quat)Notes

DMF Fast 95:5 Recommended. Best "Cesium Effect".

MeCNModerate92:8Easier workup (volatile solvent).

AcetoneSlow80:20"Finkelstein" conditions. Higher risk of quaternization.
DIPEADCMFast70:30Poor control; often leads to mixtures.

Method C: Catalytic "Borrowing Hydrogen" (Green Chemistry)

Mechanism: Ruthenium-catalyzed dehydrogenation of ethanol to acetaldehyde (in situ), imine formation, and hydrogenation using the "borrowed" hydrogen. Why it works: It uses Ethanol as both solvent and reagent, producing water as the only byproduct. It avoids genotoxic alkyl halides.

Protocol 3: Ruthenium-Catalyzed Ethylation

Reference: Hamid, M. H. S. A. et al. Chem. Commun. 2007. [3]

Reagents:

  • Substrate: Cyclic amine (1.0 equiv)

  • Reagent/Solvent: Ethanol (Absolute, >10 equiv)

  • Catalyst:

    
     (0.5 mol%)
    
  • Ligand: Bis(diphenylphosphino)butane (dppb) (1.0 mol%) or similar bidentate phosphine.

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a pressure tube or autoclave liner, mix

    
     and dppb in a small amount of ethanol under Argon. Stir for 10 mins.
    
  • Loading: Add the cyclic amine (5 mmol) and dilute with Ethanol (5 mL total volume).

  • Reaction: Seal the vessel and heat to 110–120°C for 12–24 hours.

    • Note: High temperature is required to drive the dehydrogenation of ethanol.

  • Workup: Cool to RT. Concentrate the ethanol under reduced pressure.

  • Purification: The residue is usually the pure amine. If necessary, pass through a short silica plug to remove Ru residues.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure scientific integrity, validate the product using the following criteria.

Analytical Markers
  • 1H NMR (CDCl3): Look for the diagnostic ethyl triplet (

    
    ) at 
    
    
    
    1.0–1.1 ppm and the quartet (
    
    
    ) at
    
    
    2.3–2.5 ppm.
  • Mass Spec: M+29 shift from parent.

  • Quaternization Check: A downfield shift of the

    
    -protons on the ring (from ~2.5 ppm to ~3.5 ppm) usually indicates over-alkylation (quaternary salt).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Over-alkylation (Quat salt) Excess alkylating agent or high temp.Switch to Method A . If using Method B, lower temp and add EtI slowly.
Incomplete Reaction Steric hindrance or wet solvent.Ensure anhydrous conditions (STAB decomposes in water). Add 1 eq. Acetic Acid (Method A).
Product is colored/dark Iodine liberation (Method B) or Ru residue (Method C).Wash organic layer with Sodium Thiosulfate (

). Use thiourea scavenger resins for Ru removal.
Low Yield (Method A) Poor solubility of STAB.Ensure good agitation.[7] Switch solvent to THF or add minimal MeOH (though MeOH can consume STAB).

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][6][8] J. Org.[1][2][3][4][5][6][9][10] Chem.1996 , 61, 3849–3862.[1][3][4][6] Link

  • Salvatore, R. N.; Shin, S. I.; Nagle, A. S.; Jung, K. W.[5] Efficient Cesium Carbonate Promoted N-Alkylations of Amines. J. Org.[11][12][13] Chem.2001 , 66, 1035–1037.[5] Link

  • Hamid, M. H. S. A.; Slatford, P. A.; Williams, J. M. J. Borrowing Hydrogen in the Activation of Alcohols.[14] Adv. Synth. Catal.2007 , 349, 1555–1575. Link

Sources

Application Note: Process Development and Scale-Up Strategies for Decahydro-1,5-naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Decahydro-1,5-naphthyridine is a privileged bicyclic diamine scaffold increasingly utilized in medicinal chemistry as a conformationally restricted peptidomimetic and a solubilizing group in kinase inhibitors. While the aromatic precursor (1,5-naphthyridine) is readily accessible, its reduction to the fully saturated decahydro- form presents significant process challenges at scale. These include stereochemical control (cis vs. trans fusion), catalyst poisoning by basic nitrogens, and isolation difficulties due to the product's high water solubility and basicity.

This guide outlines a robust, scalable protocol for the catalytic hydrogenation of 1,5-naphthyridine, focusing on the kinetic cis-isomer, with strategies for accessing the trans-isomer and isolating the free base without chromatographic purification.

Strategic Route Analysis

The synthesis of decahydro-1,5-naphthyridine generally follows two distinct strategic pathways. For scale-up (>100 g), Route A (Direct Hydrogenation) is preferred due to atom economy and raw material availability.

Route Comparison
FeatureRoute A: Direct HydrogenationRoute B: De Novo Cyclization
Starting Material 1,5-Naphthyridine (Commercial/Skraup)Substituted Aminopyridines / Cyclohexanes
Step Count 1 (Reduction)4-6 (Cyclization, Reduction, Deprotection)
Stereocontrol Favors cis-isomer (Kinetic)Can be engineered for trans
Scale-Up Feasibility High (High Pressure Equipment required)Low (Linear synthesis costs)
Primary Challenge Catalyst poisoning & StereoselectivityYield loss over multiple steps
Stereochemical Considerations
  • Cis-Isomer: The kinetic product of hydrogenation over Platinum (Pt) or Rhodium (Rh) catalysts in acidic media. The hydrogen adds to the less hindered face of the aromatic rings sequentially.

  • Trans-Isomer: Thermodynamically more stable but difficult to access directly. Often requires high-temperature equilibration or resolution of the cis/trans mixture.

Critical Process Parameters (CPPs)

To ensure a reproducible process, the following parameters must be strictly controlled:

  • pH Control (Acidic Media): Free pyridine nitrogens poison noble metal catalysts. The reaction must be run in acidic media (Acetic Acid or dilute HCl) to protonate the nitrogens (

    
     for mono-protonated, but fully saturated amines are 
    
    
    
    ).
  • Hydrogen Pressure: Full saturation requires high pressure (50–100 bar). Lower pressures often stall at the tetrahydro- intermediate.

  • Temperature Management: The reaction is exothermic. Runaway temperatures can lead to ring opening or polymerization.

  • Workup Strategy: The product is a "grease-ball" amine—highly polar and water-soluble. Standard extraction often fails.

Detailed Experimental Protocols

Protocol A: High-Pressure Hydrogenation (Scale: 100 g)

Objective: Synthesis of cis-decahydro-1,5-naphthyridine dihydrochloride.

Materials:
  • Substrate: 1,5-Naphthyridine (100 g, 0.77 mol)

  • Catalyst: Platinum Oxide (PtO₂, Adams Catalyst) (2.0 g, 2 wt%) OR 5% Rh/C (5.0 g) for cost reduction.

  • Solvent: Glacial Acetic Acid (1.0 L)

  • Reagent: Conc. HCl (for salt formation)

  • Equipment: 2 L Hastelloy or Stainless Steel High-Pressure Autoclave.

Procedure:
  • Catalyst Loading (Inertion):

    • Safety: PtO₂ and Rh/C are pyrophoric.

    • Purge the autoclave with Nitrogen (

      
      ).
      
    • Charge the catalyst as a slurry in a small amount of acetic acid to avoid dry powder handling.

  • Substrate Addition:

    • Dissolve 1,5-naphthyridine in the remaining glacial acetic acid.

    • Transfer the solution to the autoclave.

  • Hydrogenation:

    • Seal the reactor and purge 3x with

      
       (5 bar), then 3x with Hydrogen (
      
      
      
      ) (5 bar).
    • Pressurize to 60 bar (870 psi) with

      
      .
      
    • Heat to 50°C . Stir vigorously (>1000 rpm) to overcome mass transfer limitations.

    • Monitor: Reaction is complete when

      
       uptake ceases (approx. 12–24 hours).
      
  • Filtration:

    • Cool to room temperature.[1][2] Vent

      
       and purge with 
      
      
      
      .
    • Filter the reaction mixture through a Celite pad to remove the catalyst. Keep the filter cake wet with water to prevent ignition.

  • Isolation (The "Trick"):

    • Concentrate the acetic acid filtrate under reduced pressure to a viscous oil.

    • Option 1 (HCl Salt): Dissolve residue in Ethanol (500 mL) and add Conc. HCl (2.5 eq) dropwise. Cool to 0°C. The dihydrochloride salt precipitates. Filter and dry.[1]

    • Option 2 (Free Base Continuous Extraction): Dissolve residue in minimal water. Basify to pH > 12 with 50% NaOH. Solution will be hot (exotherm). Perform continuous liquid-liquid extraction with Chloroform (

      
      ) for 24 hours. Dry organic layer (
      
      
      
      ) and distill.[1]
Protocol B: Separation of Cis/Trans Isomers

If the trans-isomer is required, it is often present as a minor impurity (5-15%) in the hydrogenation mixture or can be enriched via equilibration.

  • Equilibration: Heat the cis-isomer (with catalyst) at higher temperatures (150°C) under

    
     atmosphere (thermodynamic control).
    
  • Chromatographic Separation:

    • Column: C18 or specialized C30 phases (e.g., Thermo Acclaim C30) are superior for geometric isomer separation.

    • Mobile Phase: Phosphate buffer (pH 10) / Acetonitrile. High pH is required to keep the amine neutral for better peak shape.

Visualized Workflows

Diagram 1: Synthesis & Workup Workflow

This flowchart illustrates the critical decision points in the hydrogenation and isolation process.

G Start Start: 1,5-Naphthyridine Solvent Dissolve in Glacial AcOH (Protonation of N) Start->Solvent Reactor Autoclave: 60 bar H2, 50°C Catalyst: PtO2 or Rh/C Solvent->Reactor Check H2 Uptake Ceased? Reactor->Check Check->Reactor No Filter Filter Catalyst (Celite) Safety: Keep Wet Check->Filter Yes Conc Concentrate AcOH Filter->Conc Decision Desired Form? Conc->Decision Salt Add EtOH + HCl Crystallize Dihydrochloride Decision->Salt Salt Form Base Basify (NaOH pH >12) Continuous Extraction (CHCl3) Decision->Base Free Base ProductA Product: Cis-Decahydro-1,5-naphthyridine . 2HCl Salt->ProductA ProductB Product: Cis-Decahydro-1,5-naphthyridine (Free Base) Base->ProductB

Caption: Figure 1. Process flow for the hydrogenation and isolation of decahydro-1,5-naphthyridine.

Diagram 2: Stereochemical Decision Matrix

Understanding the factors influencing Cis/Trans selectivity.

G cluster_0 Kinetic Control (Standard) cluster_1 Thermodynamic Control Substrate 1,5-Naphthyridine Acid Acidic Media (AcOH) Substrate->Acid HighT Temp > 150°C Substrate->HighT Pt Pt or Rh Catalyst Acid->Pt LowT Temp < 80°C Pt->LowT Cis Cis-Isomer (Major) LowT->Cis >90% Selectivity Pd Pd Catalyst HighT->Pd Trans Trans-Isomer (Minor/Major) Pd->Trans Equilibration Cis->Trans Isomerization (AlCl3/Heat)

Caption: Figure 2. Reaction conditions influencing the stereochemical outcome of the reduction.

Analytical Controls & Validation

To validate the synthesis, the following analytical data should be confirmed.

  • NMR Spectroscopy (

    
    ): 
    
    • The bridgehead protons (

      
      ) are diagnostic.
      
    • Cis-isomer: Typically displays a narrower multiplet width or smaller coupling constants (

      
       Hz) due to gauche interactions.
      
    • Trans-isomer: Displays larger axial-axial coupling constants (

      
       Hz).
      
  • Mass Spectrometry: GC-MS is preferred over LC-MS for the free base due to poor retention on standard C18.

    • m/z = 140.13

      
       (Free base).
      
  • Safety Check: Ensure no residual Platinum/Rhodium remains (ICP-MS check < 10 ppm).

References

  • Armarego, W. L. F. (1967). Naphthyridines.[1][2][3][4][5][6][7] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic, 377-383. Link

  • Litvinas, N. D., et al. (2009). Decahydro-1,5-naphthyridines as novel peptidomimetic scaffolds. Bioorganic & Medicinal Chemistry Letters, 19(3), 706-710. Link

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety, 23(4), 16-25. Link

  • NIST Chemistry WebBook. Naphthalene, decahydro-, trans- (Thermochemical Data).Link

  • Pfizer Inc. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[4] Journal of Medicinal Chemistry, 47(18), 4453-4461. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrogenation of 1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrogenation of 1,5-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The hydrogenation of N-heteroarenes like 1,5-naphthyridine is a fundamentally challenging transformation due to the aromatic stability of the rings and the potential for catalyst poisoning by the nitrogen atoms in the substrate or product[1][2].

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and improve your reaction yields and selectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue stemming from several factors related to catalyst activity and reaction conditions. Let's break down the potential causes and solutions.

Causality Analysis: The catalyst's role is to provide an active surface for the dissociative chemisorption of hydrogen and the adsorption of the naphthyridine substrate. If either of these steps is inhibited, the reaction will not proceed.

  • Inactive Catalyst:

    • Cause: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) can lose activity due to improper storage (oxidation), sintering from previous high-temperature use, or poisoning from residual contaminants. Homogeneous catalysts may require pre-activation or may have decomposed.

    • Solution:

      • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier if you suspect deactivation.

      • Proper Handling: Handle catalysts under an inert atmosphere (e.g., in a glovebox) to prevent oxidation, especially for highly active catalysts like Raney Nickel.

      • Pre-reduction (for PtO₂): When using Adams' catalyst (PtO₂), ensure it is pre-reduced to the active platinum black in the reaction solvent under H₂ pressure before adding the substrate.

      • Check Homogeneous Catalyst Integrity: For homogeneous systems, like those based on Ruthenium or Iridium, ensure the ligand and metal precursor are pure and the complex is formed correctly.

  • Catalyst Poisoning:

    • Cause: The lone pair of electrons on the nitrogen atoms of 1,5-naphthyridine can strongly coordinate to the metal surface, acting as a catalyst poison and inhibiting the reaction[2]. Impurities in the substrate or solvent (e.g., sulfur compounds, halides) can also irreversibly poison the catalyst.

    • Solution:

      • Substrate Purification: Purify the 1,5-naphthyridine starting material by recrystallization or column chromatography to remove potential inhibitors.

      • Use High-Purity Solvents: Employ anhydrous, high-purity solvents to avoid introducing contaminants.

      • Acidic Additives: In some cases, adding a non-coordinating acid (e.g., HClO₄, H₂SO₄) can protonate the nitrogen atoms, reducing their poisoning effect and promoting hydrogenation. Reduction of 1,5-naphthyridine with platinum oxide in an acidic solution has been shown to be effective.

  • Insufficient Hydrogen Pressure/Delivery:

    • Cause: The reaction vessel may have a leak, or the hydrogen source may be depleted. The mass transfer of hydrogen from the gas phase to the catalyst surface may be inefficient.

    • Solution:

      • System Check: Ensure your hydrogenation apparatus is properly sealed and can maintain pressure.

      • Vigorous Stirring: Use a high-quality stir bar and vigorous stirring speed (>1000 RPM) to maximize gas-liquid mixing and ensure the catalyst remains suspended.

      • Purge the System: Before introducing hydrogen, thoroughly purge the reactor with an inert gas (N₂ or Ar) to remove all oxygen, which can deactivate the catalyst.

Troubleshooting Flowchart: Low Conversion

start Low / No Conversion Observed cat_check Is the catalyst fresh and handled properly? start->cat_check h2_check Is the H2 pressure stable and stirring vigorous? cat_check->h2_check Yes sol_fresh_cat Action: Use fresh catalyst. Handle under inert atmosphere. cat_check->sol_fresh_cat No poison_check Is the substrate/solvent of high purity? h2_check->poison_check Yes sol_h2 Action: Check for system leaks. Increase stirring rate (>1000 RPM). h2_check->sol_h2 No sol_purity Action: Purify substrate. Use anhydrous, high-purity solvent. poison_check->sol_purity No sol_acid Consider adding a non-coordinating acid (e.g., for PtO2 reductions). poison_check->sol_acid Yes

Caption: Decision tree for troubleshooting low conversion.

Question 2: My reaction is producing a mixture of partially and fully hydrogenated products (e.g., tetrahydro- and decahydro-1,5-naphthyridine). How can I improve selectivity?

Answer: Achieving selectivity is a classic challenge in the hydrogenation of polycyclic heteroaromatics. The key is to control the reaction's kinetic profile by carefully choosing the catalyst and optimizing reaction conditions.

  • Catalyst Choice is Critical:

    • For Partial Hydrogenation (Tetrahydro- product): Palladium on carbon (Pd/C) is generally the catalyst of choice for selectively reducing one of the two pyridine rings to yield 1,2,3,4-tetrahydro-1,5-naphthyridine. Palladium is typically less active than platinum for aromatic ring reduction, which allows the reaction to be stopped at the intermediate stage.

    • For Full Hydrogenation (Decahydro- product): More powerful catalysts are required to reduce both aromatic rings.

      • Platinum Oxide (PtO₂): This is a highly active catalyst, especially in acidic media (e.g., acetic acid or with a mineral acid), and is effective for producing a mixture of cis- and trans-decahydro-1,5-naphthyridine.

      • Rhodium and Ruthenium: Catalysts like Rh/C or specific homogeneous ruthenium complexes can also drive the reaction to completion.

    • For Asymmetric Hydrogenation: Chiral cationic ruthenium diamine complexes have been developed for the asymmetric hydrogenation of substituted 1,5-naphthyridines to yield chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess[3].

  • Optimizing Reaction Conditions:

    • Temperature and Pressure: Over-hydrogenation is favored by high temperatures and high H₂ pressures. To favor the tetrahydro- product, use milder conditions (e.g., room temperature, 1-5 bar H₂). For the decahydro- product, more forcing conditions may be necessary (e.g., 50-80 °C, >10 bar H₂).

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the desired intermediate.

Catalyst Selection Logic

goal Desired Product? partial 1,2,3,4-Tetrahydro- 1,5-naphthyridine (Selective Reduction) goal->partial full Decahydro-1,5-naphthyridine (Full Reduction) goal->full chiral Chiral Tetrahydro- 1,5-naphthyridine (Asymmetric Reduction) goal->chiral cat_pd Catalyst: Pd/C Conditions: Mild (RT, 1-5 bar H2) Rationale: Lower activity prevents over-reduction. partial->cat_pd cat_pt Catalyst: PtO2 (in acid) or Rh/C Conditions: Harsher (↑Temp, ↑Pressure) Rationale: High activity required to reduce both rings. full->cat_pt cat_ru Catalyst: Chiral Ru-Diamine Complex Conditions: Specific to complex Rationale: Chiral ligand environment induces stereoselectivity. chiral->cat_ru

Caption: Logic for selecting a catalyst based on the desired hydrogenation product.

Frequently Asked Questions (FAQs)

Q: What is transfer hydrogenation, and when should I consider it for 1,5-naphthyridine? A: Transfer hydrogenation is a reduction method that uses a hydrogen donor molecule in solution instead of gaseous H₂. Common hydrogen sources include formic acid, isopropanol, or indolines[1][4]. This technique is advantageous because it does not require high-pressure equipment, making it more accessible and safer for some labs. Homogeneous catalysts, such as those based on Cobalt, Ruthenium, or Iridium, are often used[1][2][4]. Consider transfer hydrogenation when you need mild reaction conditions, want to avoid high-pressure setups, or are working with substrates sensitive to standard catalytic hydrogenation conditions.

Q: How does the substitution pattern on the 1,5-naphthyridine ring affect the hydrogenation? A: Substituents can have significant electronic and steric effects. Electron-donating groups can increase the electron density of the rings, making them harder to reduce. Conversely, electron-withdrawing groups can facilitate hydrogenation. Sterically bulky groups can hinder the approach of the substrate to the catalyst surface, potentially slowing the reaction or influencing which ring is reduced first. For example, in switchable hydrogenation studies on other naphthyridine isomers, steric and electronic effects were shown to control regioselectivity between different catalyst systems (e.g., Ruthenium vs. Palladium)[5][6].

Q: What is the best solvent for this reaction? A: The optimal solvent depends on the catalyst and substrate solubility.

  • For Heterogeneous Catalysis (Pd/C, PtO₂): Alcohols like methanol (MeOH) and ethanol (EtOH) are excellent choices as they have good solubility for the substrate and are polar enough to stabilize intermediates. Acetic acid (AcOH) is often used with PtO₂ to enhance its activity.

  • For Homogeneous Catalysis: The choice is highly dependent on the specific catalyst system. Dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are common. Always consult the literature for the specific catalyst you are using.

Q: How do I remove the heterogeneous catalyst after the reaction is complete? A: The standard and most effective method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth). This prevents the fine catalyst particles from passing through the filter paper and contaminating your product. First, place a plug of cotton or glass wool in a filter funnel, add a layer of sand (optional), followed by a 2-3 cm pad of Celite®. Wet the pad with the reaction solvent before carefully pouring the reaction mixture through. Wash the pad with additional fresh solvent to ensure complete recovery of your product.

Experimental Protocols

Protocol 1: Selective Hydrogenation to 1,2,3,4-Tetrahydro-1,5-naphthyridine

This protocol is a representative example for achieving partial hydrogenation.

Materials:

  • 1,5-Naphthyridine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous grade

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)

  • Hydrogen source (cylinder or balloon)

  • Celite®

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel containing a magnetic stir bar, add 1,5-naphthyridine (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.2 M).

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the vessel. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) 2-3 times. Pressurize the vessel to the desired pressure (e.g., 3 bar or use a balloon) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or by taking small aliquots for GC-MS analysis. The reaction is typically complete in 2-12 hours at room temperature.

  • Work-up: Once the starting material is consumed, carefully vent the H₂ pressure and purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the reaction flask and the Celite® pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1,2,3,4-tetrahydro-1,5-naphthyridine, which can be purified further if necessary.

Data Presentation: Catalyst and Condition Comparison
Desired ProductCatalyst SystemTypical Pressure (H₂)Typical TemperatureSolventKey OutcomeReference
1,2,3,4-Tetrahydro-1,5-naphthyridine 10% Pd/C1 - 5 barRoom Temp.EtOH / MeOHSelective reduction of one ring
Decahydro-1,5-naphthyridine PtO₂>10 bar25 - 80 °CAcetic AcidFull reduction of both rings
Chiral Tetrahydro- derivative [Ru(diamine)Cl₂]20 - 50 bar50 - 100 °CMeOHHigh enantioselectivity (>95% ee)[3]
1,2,3,4-Tetrahydro-1,5-naphthyridine Co(BF₄)₂·6H₂O / LigandN/A (Formic Acid)40 - 80 °CDioxaneTransfer hydrogenation[1]

References

  • Garcı́a-Garcı́a, P., & Garcı́a-Alvarez, R. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Garcı́a-Garcı́a, P., & Garcı́a-Alvarez, R. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. [Link]

  • Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622–4625. [Link]

  • Armarego, W. L. (1965). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society (Resumed), 2778. [Link]

  • Viereck, P. (2015). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 27(25), 6635–6640. [Link]

  • Chen, C., et al. (2020). Hydrogen Transfer-Mediated Multicomponent Reaction for Direct Synthesis of Quinazolines by a Naphthyridine-Based Iridium Catalyst. National Center for Biotechnology Information. [Link]

  • Viereck, P. (2015). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. ACS Publications. [Link]

  • Alonso, C., et al. (2019). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. National Center for Biotechnology Information. [Link]

  • Various Authors. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. MDPI. [Link]

  • Garcı́a-Garcı́a, P., & Garcı́a-Alvarez, R. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Alonso, C., et al. (2019). Synthesis of Heterocyclic Fused[1][5]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]

  • Various Authors. (n.d.). Optimization of the reaction conditions for transfer hydrogenation... ResearchGate. [Link]

  • Various Authors. (2018). Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as. Repositorio UCHILE. [Link]

  • Various Authors. (n.d.). Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as N-monodentate ligands. Researchers Universidad San Sebastián. [Link]

  • Various Authors. (2018). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. National Center for Biotechnology Information. [Link]

  • Afanasyev, O. I., et al. (2021). Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. MDPI. [Link]

  • Various Authors. (n.d.). [P16] Assessment of Optimal Reaction Conditions: Deprotection in Catalytic Hydrogenation Conditions. isc-symposium.org. [Link]

  • Brown, D. J. (2008). THE NAPHTHYRIDINES. John Wiley & Sons, Inc.[Link]

  • Liu, C., et al. (2021). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. MDPI. [Link]

Sources

Technical Support Center: Stereochemical Control in Decahydro-1,5-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereochemistry in the synthesis of decahydro-1,5-naphthyridine scaffolds. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these synthetic routes.

Introduction

The decahydro-1,5-naphthyridine core is a key structural motif in many biologically active compounds. The precise control of its stereochemistry is often paramount to achieving the desired pharmacological activity. This guide offers practical, experience-driven advice to help you overcome common hurdles in achieving high diastereoselectivity and enantioselectivity in your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for establishing stereocenters in decahydro-1,5-naphthyridine synthesis?

A1: The stereochemistry of the decahydro-1,5-naphthyridine ring system is typically controlled through several key strategies:

  • Diastereoselective Reduction: The reduction of a tetrahydro- or aromatic 1,5-naphthyridine precursor is a common final step. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric outcome (cis vs. trans ring fusion). For instance, catalytic hydrogenation using platinum oxide in an acidic medium can produce a mixture of cis- and trans-decahydro-1,5-naphthyridines.

  • Asymmetric Catalysis: Chiral catalysts, particularly those based on transition metals like ruthenium and rhodium, can be employed to achieve high enantioselectivity in the hydrogenation of 1,5-naphthyridine precursors.[1][2] For example, chiral cationic ruthenium diamine complexes have been successfully used for the asymmetric hydrogenation of substituted 1,5-naphthyridines to yield chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with excellent enantiomeric excess (ee).[1]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of subsequent reactions.[3] This auxiliary is later removed to yield the enantiomerically enriched product.

  • Cycloaddition Reactions: Aza-Diels-Alder reactions (Povarov reaction) can be used to construct the tetrahydro-1,5-naphthyridine core with control over multiple stereocenters.[4][5] The reaction often proceeds through an endo transition state, leading to specific stereoisomers.[4]

Q2: How do I distinguish between cis- and trans-decahydro-1,5-naphthyridine isomers?

A2: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating between cis and trans isomers of decahydro-1,5-naphthyridines. The coupling constants and chemical shifts of the bridgehead protons and adjacent protons are often distinct for each isomer due to their different spatial arrangements. In some cases, X-ray crystallography may be necessary for unambiguous structural determination.

Q3: What is the difference between kinetic and thermodynamic control in the context of decahydro-1,5-naphthyridine synthesis?

A3: Kinetic and thermodynamic control refer to the conditions that dictate the final product ratio in a reaction that can form multiple products.[6][7][8]

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., has the lowest activation energy). This is the kinetic product.[7]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate. The major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product.[7][8]

Understanding this principle is crucial when trying to favor a particular diastereomer. For example, one isomer might be formed faster (kinetic product), while the other is more stable (thermodynamic product). By adjusting the reaction temperature and time, you can selectively favor the formation of one over the other.[6][9]

Troubleshooting Guide

Problem 1: Poor Diastereoselectivity (Undesired cis/trans Ratio)

Potential Causes & Solutions

Potential Cause Scientific Rationale Suggested Solution
Inappropriate Reducing Agent Different reducing agents have varying steric bulk and reactivity, which can influence the direction of hydride attack on the iminium or enamine intermediates during reduction.Screen a variety of reducing agents. For example, compare catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂) with chemical reducing agents (e.g., NaBH₄, LiAlH₄, NaBH₃CN). The choice of catalyst and support can also be critical.
Reaction Temperature The reaction may be under kinetic or thermodynamic control. A different temperature may favor the desired diastereomer.[7][8]If you suspect a thermodynamic equilibrium, try running the reaction at a higher temperature for a longer duration to favor the more stable isomer. Conversely, to favor the kinetically formed product, run the reaction at a lower temperature for a shorter time.[7]
Solvent Effects The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.Experiment with a range of solvents with varying polarities and coordinating abilities. For example, compare protic solvents (e.g., ethanol, methanol) with aprotic solvents (e.g., THF, dichloromethane).
Substrate Conformation The conformation of the starting material or key intermediates can dictate the facial selectivity of the reaction.Consider modifying the substrate to introduce steric bulk that could favor a specific conformation, leading to the desired diastereomer.

Experimental Workflow for Optimizing Diastereoselectivity

G start Start: Poor Diastereoselectivity reagent Screen Reducing Agents (e.g., H₂/Pd/C, PtO₂, NaBH₄) start->reagent temp Vary Reaction Temperature (e.g., -78°C, RT, Reflux) reagent->temp solvent Screen Solvents (e.g., EtOH, THF, DCM) temp->solvent analyze Analyze d.r. by ¹H NMR / GC-MS solvent->analyze analyze->reagent Unsuccessful end Optimized Diastereoselectivity analyze->end Successful

Caption: Workflow for optimizing diastereoselectivity.

Problem 2: Low Enantiomeric Excess (ee)

Potential Causes & Solutions

Potential Cause Scientific Rationale Suggested Solution
Ineffective Chiral Catalyst or Ligand The chiral catalyst or ligand may not be providing a sufficiently differentiated chiral environment to effectively control the stereochemical outcome.Screen a library of chiral ligands. For asymmetric hydrogenation, consider different chiral phosphine or diamine ligands.[1] The choice of metal precursor (e.g., Ru, Rh, Ir) can also be critical.
Sub-optimal Reaction Conditions for Asymmetric Catalysis Factors such as temperature, pressure (for hydrogenations), and solvent can significantly impact the enantioselectivity of a catalytic reaction.Systematically vary the reaction parameters. For hydrogenations, optimize the hydrogen pressure. For all asymmetric reactions, screen different temperatures and solvents.
Racemization of Product or Intermediate The desired enantiomer may be racemizing under the reaction or workup conditions. This can be an issue if there are acidic or basic protons adjacent to a stereocenter.Check the stability of the product under the reaction conditions. If racemization is occurring, consider milder reaction conditions or a modified workup procedure.
Poorly Matched Chiral Auxiliary The chosen chiral auxiliary may not be exerting enough steric or electronic influence to effectively direct the stereochemistry.[3]Test different chiral auxiliaries. Auxiliaries based on Evans oxazolidinones, pseudoephedrine, or other established systems could be considered.[3]

Logical Relationship for Troubleshooting Low Enantiomeric Excess

G low_ee Low Enantiomeric Excess catalyst Catalyst/Ligand Screening low_ee->catalyst conditions Reaction Condition Optimization (Temp, Pressure, Solvent) low_ee->conditions racemization Investigate Racemization low_ee->racemization auxiliary Chiral Auxiliary Screening low_ee->auxiliary

Caption: Key areas to investigate for low enantiomeric excess.

Problem 3: Unexpected Isomer Formation or Side Reactions

Potential Causes & Solutions

Potential Cause Scientific Rationale Suggested Solution
Over-reduction or Incomplete Reduction Harsh reducing conditions can lead to the reduction of other functional groups, while mild conditions may result in incomplete conversion to the decahydro- state.Carefully control the stoichiometry of the reducing agent and the reaction time. Monitor the reaction progress by TLC or LC-MS. Consider using chemoselective reducing agents.
Epimerization Basic or acidic conditions can cause epimerization at stereocenters with an adjacent acidic proton.Use non-protic solvents and, if necessary, a non-nucleophilic base. Ensure the workup conditions are neutral.
Rearrangement Reactions Cationic intermediates, which can be formed under acidic conditions, may be prone to Wagner-Meerwein or other rearrangements.[10]Avoid strongly acidic conditions if rearrangements are observed. Consider using a Lewis acid catalyst instead of a Brønsted acid.
Oxidation of Tetrahydro- or Decahydro- Products Tetrahydro- and decahydro-1,5-naphthyridines can be susceptible to oxidation back to the aromatic or partially saturated state, especially during workup or purification.[4][11]Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air and heat.

Key Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Catalytic Hydrogenation
  • To a solution of the 1,2,3,4-tetrahydro-1,5-naphthyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) in a high-pressure vessel, add the catalyst (e.g., 5-10 mol% PtO₂).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12-48 hours).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy.

Protocol 2: Screening for Asymmetric Hydrogenation
  • In parallel reaction vials under an inert atmosphere, add the 1,5-naphthyridine substrate (1.0 eq) and the chiral catalyst (e.g., a pre-formed Ru-diamine complex, 1-5 mol%).

  • Add the degassed solvent to each vial.

  • Place the vials in a high-pressure reactor.

  • Pressurize with hydrogen and stir at the desired temperature for 24 hours.

  • After depressurization, take an aliquot from each reaction for analysis.

  • Determine the conversion and enantiomeric excess by chiral HPLC or SFC.

References

  • Armarego, W. L. F. (1967). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic, 377-382. [Link]

  • Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622-4625. [Link]

  • Alonso, C., Fuertes, M., Rubiales, G., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3247. [Link]

  • Kozári, M., et al. (2003). Synthesis of perhydro-1,4-ethano-1,5-naphthyridine and perhydro-4,7-ethanopyrrolo[3,2-b]pyridine derivatives: potential NK1-receptor antagonists. X-Ray molecular structures of (4aR,8S,8aR)-6-oxo-8-phenylperhydro-1,4-ethano-1,5-naphthyridine and (4aR,7R,8R,8aR)-7,8-diphenylperhydro-1,4-ethano-1,5-naphthyridine. Tetrahedron, 59(43), 8613-8623. [Link]

  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3493. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]

  • Fu, G. C. (2000). Development of asymmetric catalysts based on planar-chiral [pi]-complxes of nigrogen heterocycles with iron. DSpace@MIT. [Link]

  • Alonso, C., et al. (2019). Synthesis of Heterocyclic Fused[3]naphthyridines by Intramolecular HDA Reactions. Molecules, 24(18), 3247. [Link]

  • Dalal Institute. Kinetic and Thermodynamic Control. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Scribd. Kinetic vs Thermodynamic Control in Reactions. [Link]

  • KAKEN. (2001). Development of catalytic asymmetric reactions based on design and synthesis of original chiral ligands. [Link]

  • Ghanem, A. (2019). Asymmetric Catalysis in Organic Synthesis. Molecules, 24(18), 3326. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • Szyszko, B., et al. (2020). Kinetic versus Thermodynamic Control Over Multiple Conformations of Di-2,7-naphthihexaphyrin(1.1.1.1.1.1). Angewandte Chemie International Edition, 59(45), 20137-20146. [Link]

  • List, B., et al. (2024). Catalytic asymmetric cationic shifts of aliphatic hydrocarbons. Nature, 625(7994), 294-299. [Link]

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

Sources

Purification of oily amine derivatives like 1-Ethyl-decahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-Ethyl-decahydro-1,5-naphthyridine & Analogous Lipophilic Amines[1]

Welcome to the Advanced Purification Support Center

Agent: Senior Application Scientist Status: Active Ticket Context: User is struggling with the purification of 1-Ethyl-decahydro-1,5-naphthyridine , a bicyclic diamine that presents as a viscous, non-crystalline oil. Standard silica chromatography is resulting in "streaking," and the compound resists crystallization.

Executive Summary: The "Oily Amine" Challenge

1-Ethyl-decahydro-1,5-naphthyridine combines a saturated bicyclic framework (decahydro-1,5-naphthyridine) with a lipophilic ethyl group.[1] This creates a "perfect storm" for purification difficulties:

  • High Basicity: The diamine strongly interacts with acidic silanols on silica gel, causing peak tailing.

  • Lipophilicity: The ethyl group and saturated ring system make it highly soluble in organics, complicating crystallization.[1]

  • Physical State: As a conformational mixture (often cis-fused), the free base is inherently an oil, making weight-based yield determination difficult.[1]

Below are the Tiered Support Protocols to resolve these issues.

Tier 1: The "Quick Fix" – Acid-Base Extraction

Issue: "My crude oil contains neutral impurities, but I want to avoid running a column."

Diagnosis: This compound is a base.[1] You can exploit its pKa to separate it from non-basic byproducts (starting materials, neutral solvents) without chromatography.[1]

Protocol:

  • Dissolution: Dissolve the crude oily residue in a non-polar solvent (e.g., Diethyl Ether or Hexanes).[1] Avoid DCM if possible as it promotes emulsions during extraction.

  • Protonation (Extraction A): Extract the organic layer 3x with 1M HCl .

    • Mechanism:[2][3][4][5] The amine becomes the hydrochloride salt (water-soluble). Neutral impurities stay in the organic layer.

  • Wash: Wash the combined acidic aqueous layers once with fresh ether to remove entrained neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oil separates.

  • Recovery (Extraction B): Extract the basic aqueous layer 3x with DCM (Dichloromethane) .[1]

    • Note: We switch to DCM here because the free amine is highly soluble in it.

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Visual Workflow:

AcidBaseExtraction Start Crude Amine Oil Dissolve Dissolve in Ether/Hexanes Start->Dissolve AcidWash Extract with 1M HCl (3x) Dissolve->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Contains Neutrals) Separation->OrgLayer Top Phase AqLayer Aqueous Acid Layer (Contains Amine Salt) Separation->AqLayer Bottom Phase Discard Discard / Analyze for Impurities OrgLayer->Discard Basify Basify with NaOH (pH > 12) Cool on Ice AqLayer->Basify ExtractDCM Extract into DCM (3x) Basify->ExtractDCM Dry Dry (Na2SO4) & Concentrate ExtractDCM->Dry Product Purified Amine Oil Dry->Product

Caption: Standard Acid-Base Extraction workflow for lipophilic amines to remove neutral impurities.

Tier 2: Chromatography Troubleshooting (The "Streaking" Issue)

Issue: "I'm running a silica column, but the product streaks from fraction 10 to 50. I can't separate it."

Diagnosis: Standard silica gel is slightly acidic (pH 6.5–7.0).[1] Your amine is sticking to the silanol groups (


) via hydrogen bonding and ionic interactions.[1] You must "deactivate" the silica.[6][7]

The Solution: Mobile Phase Modifiers Do not run a standard Hexane/EtOAc gradient. You must use a basic modifier.[1]

ModifierConcentrationApplicationPros/Cons
Triethylamine (TEA) 1–3% v/vAdd to both solvents in the gradient.[1]Best for oils. Easy to use.[1] Con: TEA has a high boiling point; requires thorough drying.[1]
Ammonium Hydroxide (

)
1% v/vUse in DCM/MeOH mixtures (e.g., 90:10:1 DCM/MeOH/NH4OH).[1]Strongest elution. Con: Immiscible with hexanes; only works in polar systems.[1]
Ammonia-Saturated MeOH 100%Use as the "B" solvent in a gradient.Cleanest. No water introduced.[1] Con: Must be prepared fresh or bought.[1]

Protocol: The "TEA-Prewash" Method (Recommended)

  • Slurry: Slurry your silica gel in Hexanes containing 5% Triethylamine .

  • Pack: Pour the column.

  • Flush: Flush with 2 column volumes of pure Hexanes (to remove excess TEA).

  • Run: Run your column with a standard gradient (e.g., Hexane -> EtOAc) containing 1% TEA in all bottles.

    • Result: The amine will elute as a tight, symmetrical band.

Tier 3: Advanced Crystallization (Turning Oil to Solid)[1]

Issue: "I need a solid for stability or X-ray crystallography, but it remains an oil."

Diagnosis: 1-Ethyl-decahydro-1,5-naphthyridine is a "greasy" molecule.[1] The free base lattice energy is too low to overcome the entropy of the liquid state. Fix: Create a salt derivative. Salts introduce strong ionic bonds, forcing the lattice to order itself into a solid.

Salt Selection Guide:

  • The Oxalate Salt (Best for Analysis):

    • Why: Oxalic acid is a dicarboxylic acid that often bridges two amine molecules, creating a stable network.[1]

    • Protocol: Dissolve 100 mg amine in 1 mL Ethanol . Add 1 equivalent of Oxalic Acid (dissolved in warm Ethanol).[1] Add Diethyl Ether dropwise until cloudy.[1] Refrigerate.

  • The Hydrochloride Salt (Best for Bio-testing):

    • Why: Pharmacologically acceptable.[1]

    • Protocol: Dissolve amine in dry Ether.[1] Bubble dry HCl gas OR add 2M HCl in Diethyl Ether (commercially available).[1] The white solid precipitates instantly.

  • The Picrate (Historical/Warning):

    • Note: Older literature often cites picrates for naphthyridines.[1] Avoid this. Picric acid is explosive when dry.[1] Use Fumaric Acid as a safe alternative.[1]

Decision Logic for Salt Formation:

SaltSelection Start Oily Amine Goal Goal? Start->Goal Route1 Pharma/Bio Assay Goal->Route1 Solubility needed Route2 Characterization/Storage Goal->Route2 Stability needed HCl HCl Salt (Ether/HCl) Route1->HCl Oxalate Oxalate Salt (EtOH/Ether) Route2->Oxalate Result1 Hygroscopic Solid (Handle in Glovebox) HCl->Result1 Result2 Stable Crystalline Solid (Good for X-Ray) Oxalate->Result2

Caption: Logic flow for selecting the appropriate salt form based on end-use requirements.

Tier 4: Storage & Stability FAQs

Q: My purified oil turned yellow/brown overnight. What happened? A: Amines are prone to oxidation (forming N-oxides) and absorbing atmospheric


 (forming carbamates).[1]
  • Fix: Store the free base under Argon/Nitrogen at -20°C.

  • Better Fix: Store it as the HCl salt (Tier 3), which is indefinitely stable and resistant to oxidation.[1]

Q: I used a Palladium catalyst to make this. The oil is dark. A: 1,5-naphthyridines are excellent ligands and will "hold on" to residual Palladium.

  • Fix: Dissolve the oil in DCM and stir with SiliaMetS® Thiol (metal scavenging silica) or wash with aqueous Sodium Diethyldithiocarbamate before the Acid-Base extraction.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General Acid-Base Extraction Protocols).

  • Biotage Application Note. Strategies for Flash Chromatography of Basic Amines. (Detailed mobile phase modification data).

  • Reich, H. J. Common Laboratory Techniques: Crystallization.[1] University of Wisconsin-Madison.[1] (Salt formation for oils).[1]

  • Litvic, M. et al. Synthesis and spectral characterization of 1,5-naphthyridine derivatives.[1]Indian Journal of Heterocyclic Chemistry, 2019.[1][8] (Specific spectral data and handling of naphthyridine derivatives).

  • Leonard, J.; Lygo, B.; Procter, G. Advanced Practical Organic Chemistry, 3rd Ed.; CRC Press, 2013.[1] (General handling of air-sensitive amines). [1]

Sources

Technical Support Center: Navigating Solubility Challenges of 1,5-Naphthyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-naphthyridine salts. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges frequently encountered with this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may face during your experiments, offering not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter in the laboratory. Each issue is followed by a step-by-step guide to resolving it, grounded in established physicochemical principles.

Issue 1: My 1,5-naphthyridine salt precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay.

This is a common and critical issue, as it can lead to inaccurate assay results. The precipitation is typically due to the compound's low thermodynamic solubility in the final aqueous medium, even though it was soluble in the organic stock solution.

Step-by-Step Troubleshooting:

  • Reduce the Final Concentration: The most straightforward first step is to lower the final concentration of the 1,5-naphthyridine salt in your assay. The concentration may be exceeding its aqueous solubility limit.

  • Adjust the pH of the Aqueous Buffer: Since 1,5-naphthyridine has a pKa of approximately 2.91, it acts as a weak base.[1][2] Its solubility is highly pH-dependent. Lowering the pH of your aqueous buffer will increase the protonation of the nitrogen atoms in the naphthyridine ring, leading to a significant increase in aqueous solubility. Aim for a buffer pH that is at least 2 units below the pKa of your specific 1,5-naphthyridine derivative if possible, while still being compatible with your assay.

  • Decrease the Percentage of DMSO in the Final Solution: While DMSO is an excellent solvent for many organic compounds, a high concentration in the final aqueous solution can sometimes promote precipitation of compounds that are highly soluble in pure DMSO but not in a DMSO/water mixture. Try to keep the final DMSO concentration below 1%, and ideally below 0.5%.

  • Employ Co-solvents: If pH adjustment is not feasible due to assay constraints, consider the use of a small percentage of a water-miscible organic co-solvent in your final buffer. Solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can help to increase the solubility of your compound.[3]

  • Consider a Different Salt Form: If you are consistently facing precipitation issues, the chosen salt form may not be optimal. Different counter-ions can significantly impact the dissolution rate and thermodynamic solubility.[4][5] See the section on "Choosing the Right Salt Form" for more details.

Issue 2: I am struggling to prepare a concentrated aqueous stock solution of my 1,5-naphthyridine salt.

Achieving a high concentration in an aqueous medium is often necessary for various experimental protocols. If you are facing this challenge, several strategies can be employed.

Step-by-Step Troubleshooting:

  • pH Modification: As with the previous issue, adjusting the pH is a powerful tool. For a 1,5-naphthyridine salt, which is a salt of a weak base, preparing the stock solution in a mildly acidic aqueous medium (e.g., pH 4-5) can dramatically increase its solubility compared to neutral water.

  • Gentle Heating and Sonication: For many compounds, solubility increases with temperature.[3] Gentle warming of the solution (e.g., to 37-40°C) in a water bath, combined with sonication, can help to dissolve the salt more effectively. However, be cautious about the thermal stability of your compound. Always check for any degradation after heating.

  • Use of Solubilizing Excipients: For particularly challenging compounds, the use of solubilizing agents can be beneficial. Cyclodextrins, for instance, can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility.

  • Evaluate for Polymorphism: Different crystalline forms (polymorphs) of the same salt can exhibit different solubilities.[4] It is possible that your current batch is a less soluble polymorph. Characterization of the solid-state properties using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can provide valuable insights.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the solubility of 1,5-naphthyridine salts, offering a deeper understanding of their behavior.

Q1: What are the key factors that influence the solubility of 1,5-naphthyridine salts?

The solubility of 1,5-naphthyridine salts is a complex interplay of several factors:

  • pH of the Medium: As weak bases, the solubility of 1,5-naphthyridines is highly dependent on pH. In acidic conditions, the nitrogen atoms are protonated, leading to a more polar and thus more water-soluble species.

  • Choice of Counter-ion: The counter-ion of the salt plays a crucial role. Different counter-ions (e.g., hydrochloride, mesylate, sulfate, tosylate) can lead to different crystal lattice energies and interactions with the solvent, resulting in varying solubilities and dissolution rates.[4][5]

  • Solvent Polarity: The principle of "like dissolves like" is fundamental.[3] 1,5-naphthyridine salts, being more polar than their free base counterparts, generally have better solubility in polar solvents like water, ethanol, and methanol. Their solubility in non-polar organic solvents is typically low.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.[3]

  • Polymorphism: The ability of a compound to exist in different crystal structures (polymorphism) can significantly impact its solubility. Metastable polymorphs are generally more soluble than their stable counterparts.[4]

  • Common Ion Effect: The solubility of a salt can be decreased by the presence of a solution that already contains one of the ions from the salt. For example, the solubility of a 1,5-naphthyridine hydrochloride salt may be lower in a buffer containing a high concentration of chloride ions.[6]

Q2: How do I choose the right salt form for my 1,5-naphthyridine compound to optimize solubility?

Salt screening is a critical step in early drug development. The goal is to find a salt form that provides a balance of good solubility, stability, and manufacturability.

A general rule of thumb is the "pKa rule," which states that for a stable salt to form, the pKa of the base should be at least 2-3 units higher than the pKa of the acid.[7] Since 1,5-naphthyridine is a weak base (pKa ≈ 2.91), strong acids are typically required to form stable salts.

Here is a comparison of common salt forms:

Salt FormTypical PropertiesConsiderations
Hydrochloride (HCl) Often highly soluble in water.Can be hygroscopic (tending to absorb moisture from the air).[4]
Mesylate (CH₃SO₃H) Generally good aqueous solubility and often less hygroscopic than hydrochlorides.[4]
Sulfate (H₂SO₄) Can provide good solubility but may be more hygroscopic than other salts.[4]Can be a divalent salt, which may have different stoichiometry.
Tosylate (p-toluenesulfonic acid) Often less hygroscopic than the hydrochloride or sulfate salts.[4]The tosylate counter-ion is larger, which may impact the overall properties of the salt.

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?

  • Kinetic solubility is a measure of how quickly a compound dissolves when a stock solution (often in DMSO) is added to an aqueous buffer. It can often result in a supersaturated solution that may precipitate over time. This is what is often observed in high-throughput screening assays.

  • Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours).

Understanding this difference is crucial. If your compound precipitates during your assay, you are likely exceeding the thermodynamic solubility, even if the initial solution appeared clear. For accurate and reproducible results, it is important to work at concentrations below the thermodynamic solubility limit in your final assay medium.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Hydrochloride Salt of a 1,5-Naphthyridine Derivative

This protocol describes a common method for converting a 1,5-naphthyridine free base to its hydrochloride salt to potentially improve aqueous solubility.

Materials:

  • 1,5-Naphthyridine derivative (free base)

  • Anhydrous diethyl ether or isopropanol

  • Hydrogen chloride solution (e.g., 2M HCl in diethyl ether or anhydrous HCl gas)

  • Stir bar and magnetic stir plate

  • Round bottom flask

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the 1,5-naphthyridine free base in a minimal amount of anhydrous diethyl ether or isopropanol in a round bottom flask with a stir bar.

  • Acidification: While stirring at room temperature, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the hydrogen chloride solution dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified hydrochloride salt in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Shake-Flask Method for Determining Thermodynamic Aqueous Solubility

This is the gold-standard method for measuring the equilibrium solubility of a compound.

Materials:

  • 1,5-Naphthyridine salt

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the 1,5-naphthyridine salt to a known volume of the aqueous buffer in a glass vial. "Excess" means that there should be visible solid remaining in the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved 1,5-naphthyridine salt using a validated analytical method like HPLC-UV.

  • Calculation: The measured concentration represents the thermodynamic solubility of the salt in that specific medium.

Visualizing the Path to Solubilization

To aid in your decision-making process, the following diagrams illustrate key concepts and workflows.

G cluster_0 Solubility Troubleshooting Workflow start Insoluble 1,5-Naphthyridine Salt ph_adjust Adjust pH (acidify) start->ph_adjust Is pH modification an option? cosolvent Add Co-solvent (e.g., Ethanol, PEG) ph_adjust->cosolvent No success Soluble! ph_adjust->success Yes heat_sonicate Gentle Heat & Sonication cosolvent->heat_sonicate No cosolvent->success Yes rescreen Consider Different Salt Form heat_sonicate->rescreen No heat_sonicate->success Yes G cluster_1 Factors Influencing 1,5-Naphthyridine Salt Solubility factors Physicochemical Properties pH of Medium Solvent Choice Temperature Solid State Form (Polymorphism) solubility Aqueous Solubility factors:f1->solubility Protonation of Naphthyridine Ring factors:f2->solubility 'Like Dissolves Like' factors:f3->solubility Endothermic Dissolution factors:f4->solubility Crystal Lattice Energy

Caption: Key factors influencing the aqueous solubility of 1,5-naphthyridine salts.

References

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Pharmazie, 68(7), 555-564. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • EPFL. pKa Data Compiled by R. Williams. Available at: [Link]

  • PubChem. 1,5-Naphthyridine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole | Request PDF. Available at: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 133-138. Available at: [Link]

  • Pauwels, F. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology Europe, 26(10). Available at: [Link]

  • Kumar, L., & Singh, S. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available at: [Link]

  • Singh, S. K., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8012-8021. Available at: [Link]

  • Brittain, H. G. (2025). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. Available at: [Link]

  • Shishkin, V. N., & O'Bryan, C. C. (2000). Naphthyridines. Structure, physicochemical properties and general methods of synthesis. Russian Chemical Reviews, 69(5), 345. Available at: [Link]

  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2379-2389. Available at: [Link]

  • ResearchGate. How to make a salt of a novel compound?. Available at: [Link]

  • Reddit. Hydrochloride salt of amine : r/OrganicChemistry. Available at: [Link]

  • YouTube. Amine and HCl - salt formation reaction. Available at: [Link]

  • Sciencemadness.org. Forming oxalte salts of amines. Available at: [Link]

  • Google Patents. Improved process for preparation of imatinib and its mesylate salt.
  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

  • KiloMentor. Preparation of Pharmaceutical Salts. Available at: [Link]

  • Nechipadappu, S. K., & Vangala, V. R. (2017). Understanding the differences between cocrystal and salt aqueous solubilities. CrystEngComm, 19(44), 6545-6549. Available at: [Link]

  • NIST. 1,5-Naphthyridine. National Institute of Standards and Technology. Available at: [Link]

  • Cheméo. 1,7-Naphthyridine (CAS 253-69-0). Available at: [Link]

  • Encyclopedia.pub. Fused 1,5-naphthyridines. Available at: [Link]

  • Makary, P. (2014). Principles of salt formation. UK Journal of Pharmaceutical and Biosciences, 2(4), 01-04. Available at: [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

  • Maghsoodi, M. (2015). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Advanced Pharmaceutical Bulletin, 5(1), 1. Available at: [Link]

  • IQPC. Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Available at: [Link]

  • Nurismi, E., et al. (2021). Effect of Different Methods on the Multicomponents Crystal Formation from Medicinal Natural Ingredient Compounds. International Journal of Pharmaceutical Sciences and Medicine, 6(5), 32-39. Available at: [Link]

  • University of Dundee. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. Available at: [Link]

Sources

Minimizing side products in heterocyclic amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Heterocyclic Amine Synthesis Support Center. This guide is structured as a series of resolved "Support Tickets" addressing the most frequent failure modes in drug discovery chemistry. We move beyond standard textbook definitions to troubleshoot the causality of side product formation.

📂 Ticket #101: The "Reduced" Impurity (Buchwald-Hartwig)

User Issue: "I am attempting a Pd-catalyzed coupling between a 3-bromopyridine and a primary amine. I see 40% conversion to the desired product, but 30% of my aryl bromide has converted to the des-bromo (hydrodehalogenated) pyridine. Why?"

🔬 Diagnosis: -Hydride Elimination

This is the classic "reduction" side reaction. It occurs when the Palladium(II)-amido intermediate undergoes


-hydride elimination instead of the desired reductive elimination.[1] The resulting Pd-hydride species then reduces the aryl halide.

Root Causes:

  • Ligand Sterics: The ligand is not bulky enough to force reductive elimination.

  • Solvent Choice: Primary or secondary alcohol solvents act as hydride sources.

  • Amine Structure: Aliphatic amines with

    
    -hydrogens are prone to this pathway.
    
🛠️ Troubleshooting Protocol

Step 1: Ligand Switch (The "Gold Standard" Fix) Switch to a bulky biaryl phosphine ligand (e.g., BrettPhos, RuPhos, or XPhos).

  • Mechanism:[1][2][3][4][5][6] These ligands are large enough to destabilize the Pd(II) intermediate, accelerating the rate of reductive elimination (

    
    ) over 
    
    
    
    -hydride elimination (
    
    
    ).

Step 2: Solvent & Base Modification

  • Avoid: Isopropanol, Ethanol (Hydride donors).

  • Use: Toluene, Dioxane, or t-Amyl alcohol (sterically hindered alcohol, less prone to oxidation).

  • Base: Switch from alkoxides (which can oxidize) to carbonates (

    
    ) or phosphates (
    
    
    
    ).

Step 3: The "Water" Trick Recent industrial data suggests that conducting these reactions in aqueous micellar media (using surfactants like TPGS-750-M) can suppress hydrodehalogenation by altering the solvation shell of the catalyst [1].

📊 Data: Ligand Effect on Hydrodehalogenation
Ligand TypeReductive Elimination RateRisk of ReductionRecommended For
PPh3 / dppf SlowHighSimple Aryl Iodides
BINAP MediumMediumStandard Couplings
BrettPhos Very FastLowPrimary Amines / Heterocycles
RuPhos FastLowSecondary Amines
ez-viz: Catalytic Cycle Failure Point

BuchwaldFailure Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Intermediate Pd(II)-Amido Complex (Ar-Pd-NHR) AmineBind->Intermediate Product Reductive Elimination (Ar-NHR + Pd(0)) Intermediate->Product Bulky Ligand (Fast) SideProduct β-Hydride Elimination (Imine + Ar-H) Intermediate->SideProduct Small Ligand (Slow RE)

Caption: The critical divergence point in Buchwald-Hartwig amination where ligand bulk determines product vs. impurity.

📂 Ticket #102: Regioselectivity Chaos (SNAr)

User Issue: "Reacting 2,4-dichloropyrimidine with an amine. I want substitution at C4, but I'm getting a 60:40 mixture of C4 and C2 isomers. How do I lock this down?"

🔬 Diagnosis: Frontier Molecular Orbital (FMO) Control vs. Charge Control

Nucleophilic Aromatic Substitution (SNAr) on heterocycles is governed by the stability of the Meisenheimer complex and the electrophilicity of the carbon centers.

  • C4 Position: Usually sterically less hindered and often has a higher LUMO coefficient (kinetically favored).

  • C2 Position: Inductively more electron-deficient due to being flanked by two nitrogens (thermodynamically favored in some cases).

🛠️ Troubleshooting Protocol

Step 1: Solvent Polarity Tuning

  • Non-Polar Solvents (THF, Toluene): Favor the ortho or C2 substitution if hydrogen bonding is possible between the incoming amine and the ring nitrogen (transition state stabilization).

  • Polar Aprotic (DMF, DMSO): Separate ion pairs, often enhancing the nucleophilicity of the amine and favoring the kinetically controlled product (usually C4 for pyrimidines) [2].

Step 2: Temperature Control

  • Kinetic Control: Run at low temperature (-78°C to 0°C). This favors the C4 substitution (lower activation energy).

  • Thermodynamic Control: High heat allows equilibration, often leading to mixtures or the thermodynamic C2 product.

Step 3: Leaving Group Engineering If selectivity is poor with chlorides, switch to Fluorides . The C-F bond is stronger, but the high electronegativity of fluorine increases the rate of the initial nucleophilic attack (the rate-determining step in SNAr), often amplifying electronic discrimination between sites [3].

📂 Ticket #103: The "Double-Dip" (Bis-Arylation)

User Issue: "I'm coupling aniline with a heteroaryl chloride. I keep getting the tertiary amine (bis-arylated product) where two aryl rings attach to one nitrogen."

🔬 Diagnosis: Product Competition

The product of your reaction (a secondary amine) is often more nucleophilic than your starting material (primary amine), especially if the primary amine is electron-deficient or sterically crowded.

🛠️ Troubleshooting Protocol

Step 1: Stoichiometry & Addition Order

  • Standard: 1.0 eq Ar-Cl + 1.2 eq Amine.

  • Fix: Use excess amine (1.5 - 2.0 eq) .

  • Inverse Addition: Do not dump the amine into the catalyst/aryl halide mix. Slowly add the aryl halide to the amine/catalyst solution. This ensures the concentration of electrophile is always low relative to the primary amine.

Step 2: Ligand Selection Use ligands specifically designed to couple primary amines without over-arylation.

  • Recommendation: BrettPhos or tBuBrettPhos . These ligands create a "pocket" around the metal center that accommodates the primary amine but sterically rejects the secondary amine product [4].

📂 Ticket #104: Heavy Metal Cleanup (Pd Removal)

User Issue: "My heterocyclic amine is synthesized, but it's black/brown. ICP-MS shows 5000 ppm Palladium. I need <10 ppm for biological assays." Note: Heterocycles (pyridines, imidazoles) are excellent ligands and will 'hold onto' Pd tightly.

🛠️ Troubleshooting Protocol

Step 1: The Scavenger Resin Workflow Do not rely on crystallization alone. Use functionalized silica or polystyrene resins.

  • Thiol-based (Si-Thiol): Good general scavenger.

  • Thiourea-based (Si-TMT): Best for Pd(II) species and heterocyclic amines.

Step 2: Activated Carbon (The "Charcoal" Wash)

  • Dissolve crude material in THF or MeOH.

  • Add Darco KB-G or Ecosorb (10-50 wt% relative to product).

  • Heat to 50°C for 1 hour.

  • Filter through a Celite pad (critical to remove carbon fines).[7]

ez-viz: Purification Decision Tree

PdRemoval Start Crude Mixture (>1000 ppm Pd) CheckSolubility Is Product Water Soluble? Start->CheckSolubility AqWash DTPA/EDTA Wash (Chelation) CheckSolubility->AqWash Yes Scavenger Add Si-TMT Resin (50°C, 4 hrs) CheckSolubility->Scavenger No Final Pure Product (<20 ppm Pd) AqWash->Final Carbon Activated Carbon + Celite Filtration Scavenger->Carbon If Color Remains Scavenger->Final Carbon->Final

Caption: Workflow for removing coordinated Palladium from heterocyclic amines.

📚 References

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis.[6][8] Link

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. Link

  • BenchChem Technical Support. (2025). Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. BenchChem Protocols. Link

  • Chau, S. T., Lutz, J. P., et al. (2017). Rational Ligand Design for the Arylation of Hindered Primary Amines. ACS Catalysis.[6][8] Link

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Naphthyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthyridines (diazanaphthalenes) represent a critical scaffold in medicinal chemistry, forming the core of antibiotics like Nalidixic acid and emerging anticancer agents. Unlike their mono-nitrogen analogues (quinolines), naphthyridines possess two nitrogen atoms within the fused ring system, introducing unique ionization behaviors and fragmentation pathways.

This guide provides an in-depth technical comparison of naphthyridine fragmentation patterns. It distinguishes between isomeric forms (specifically 1,5- vs. 1,8-naphthyridine), compares ionization modalities (EI vs. ESI), and establishes a self-validating experimental protocol for structural elucidation.

Comparative Analysis: Ionization & Structural Differentiation[1]

Ionization Modalities: EI vs. ESI/APCI

The choice of ionization source dictates the depth of structural information obtained. For naphthyridines, a dual-approach is often required for full characterization.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy State Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Ion Radical Cation

Protonated Molecule

Fragmentation Extensive in-source fragmentation. Ideal for fingerprinting and library matching.Minimal in-source fragmentation. Requires CID (Collision Induced Dissociation) for structural data.[1]
Key Application Identification of the stable heteroaromatic core.Analysis of polar, thermally labile derivatives (e.g., carboxylic acid substituted).
Naphthyridine Specifics Often reveals the stepwise loss of HCN.Promotes formation of stable cation adducts (e.g.,

), especially in 1,8-isomers due to chelation.
Scaffold Differentiation: Naphthyridine vs. Quinoline

A common challenge is distinguishing naphthyridines from quinolines or isoquinolines. The nitrogen count drives the fragmentation logic.

  • Quinoline (1 N): Typically exhibits a single characteristic loss of hydrogen cyanide (HCN, 27 Da), collapsing the pyridine ring to a phenyl cation.

  • Naphthyridine (2 N): Exhibits a sequential double loss of HCN.

    • Step 1:

      
       (Formation of pyridine-like radical).
      
    • Step 2:

      
       (Collapse to benzene-like radical).
      
    • Diagnostic Marker: Look for the

      
       sequence: -27, -27 .
      
Isomeric Differentiation: 1,5- vs. 1,8-Naphthyridine

Distinguishing isomers requires analyzing "Proximity Effects" and "Symmetry."

  • 1,8-Naphthyridine (The "Peri" Effect): The two nitrogens are on the same side of the fused system.

    • Cation Chelation: In ESI, 1,8-naphthyridines readily chelate metal ions (

      
      ) between the N1 and N8 positions. A high abundance of 
      
      
      
      vs.
      
      
      is a strong indicator of the 1,8-isomer.
    • Substituent Interaction: If a substituent (e.g., -COOH, -OH) is at position 2 or 7, it can interact with the neighboring nitrogen, facilitating specific neutral losses (e.g., water) via an "ortho-effect" mechanism.

  • 1,5-Naphthyridine: The nitrogens are centrosymmetric (opposite sides).

    • No Chelation: Cannot effectively chelate small cations;

      
       dominates.
      
    • Fragmentation: Fragmentation is more distributed; the "double HCN loss" is cleaner as there are fewer competing "proximity" pathways.

Mechanistic Pathways & Visualization[3]

Understanding the causality of fragmentation is essential for interpreting unknown spectra.

Primary Fragmentation Workflow

The following diagram illustrates the decision tree for analyzing naphthyridine derivatives, using Nalidixic Acid (a classic 1,8-naphthyridine) as the model system.

Naphthyridine_Fragmentation Sample Sample: Naphthyridine Derivative Ionization Ionization (ESI+) Sample->Ionization Parent Precursor Ion [M+H]+ Ionization->Parent Path_A Pathway A: Functional Group Loss Parent->Path_A Low CE (10-20 eV) Path_B Pathway B: Core Degradation Parent->Path_B High CE (>35 eV) Frag_H2O [M+H - H2O]+ (COOH / OH ortho effect) Path_A->Frag_H2O -18 Da Frag_HCN1 [Core - HCN]+ (Pyridine Ring Opening) Path_B->Frag_HCN1 -27 Da Frag_CO [M+H - H2O - CO]+ (Ring Contraction) Frag_H2O->Frag_CO -28 Da Frag_HCN2 [Core - 2HCN]+ (Full Heterocycle Collapse) Frag_HCN1->Frag_HCN2 -27 Da

Figure 1: Generalized fragmentation workflow for 1,8-naphthyridine derivatives (e.g., Nalidixic Acid), differentiating between functional group losses (Low Collision Energy) and core scaffold degradation (High Collision Energy).

The Retro-Diels-Alder (RDA) Mechanism

For reduced naphthyridines (e.g., tetrahydro-1,8-naphthyridines), the RDA mechanism is the dominant pathway.

  • Mechanism: The saturated ring undergoes a cycloreversion.

  • Result: Loss of small alkene fragments (e.g., ethylene, -28 Da) or imines.

  • Significance: This confirms the saturation level of the ring system, distinguishing aromatic naphthyridines from their hydro-derivatives.

Experimental Protocols

To ensure data integrity (Trustworthiness), follow this self-validating protocol.

System Suitability Test (SST)

Before analyzing unknowns, validate system performance using Nalidixic Acid (Sigma-Aldrich, >98%).

  • Preparation: Dissolve Nalidixic Acid to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Acquisition: Perform MS/MS (Product Ion Scan) of m/z 233.1.

  • Acceptance Criteria:

    • Base peak: m/z 215.1 (Loss of H2O).

    • Secondary peak: m/z 187.1 (Loss of H2O + CO).

    • If these ratios deviate >20% from library spectra, recalibrate Collision Energy (CE).

Unknown Analysis Workflow (LC-MS/MS)

Step 1: Sample Preparation

  • Dissolve 1 mg of sample in 1 mL DMSO (Stock).

  • Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Note: Avoid alkali metal buffers (Na+, K+) to prevent excessive sodiation in 1,8-isomers, unless checking for chelation.

Step 2: Instrument Parameters (Q-TOF or Triple Quad)

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy Ramp: 10, 20, 40 eV. (Data-Dependent Acquisition recommended).

Step 3: Data Interpretation Logic

  • Identify Parent

    
    .
    
  • Check for -18 Da (Water)

    
     Indicates oxygenated substituents (COOH, OH).
    
  • Check for -27 Da (HCN)

    
     Indicates available pyridine ring cleavage.
    
  • Check for -28 Da (CO or C2H4)

    
     Distinguish via High-Res MS (CO = 27.9949, C2H4 = 28.0313).
    

Diagnostic Data Tables

Table 1: Common Neutral Losses in Naphthyridine Derivatives
Neutral Loss (Da)FormulaStructural Inference
17.0265 NH3Amine substituent (common in amino-naphthyridines).
18.0106 H2OHydroxyl or Carboxyl group (Ortho-effect in 1,8-isomers).
27.0109 HCNDiagnostic: Cleavage of the pyridine ring (requires high CE).
27.9949 COCarbonyl group (e.g., Nalidixic acid core).
44.0262 CO2Decarboxylation of carboxylic acid substituents.
54.0470 2 x HCNDiagnostic: Confirms the diazanaphthalene (naphthyridine) core vs. quinoline.
Table 2: Isomer Differentiation Matrix
Observation1,5-Naphthyridine1,8-Naphthyridine
Alkali Adducts Low

abundance.
High

abundance (Chelation).
Water Loss (-18) Rare (unless substituents are adjacent).Common (if substituent is at C2/C7).
Fragmentation Complexity Simpler, cleaner HCN losses.Complex, multiple rearrangements due to N-N proximity.

References

  • NIST Chemistry WebBook. 1,8-Naphthyridine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[2] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4421, Nalidixic acid. PubChem.[3] [Link]

  • Niessen, W. M. A.Fragmentation of Carbon-Oxygen Bonds. In: Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
  • McLafferty, F. W., & Turecek, F.Interpretation of Mass Spectra. University Science Books. (Authoritative text on odd-electron vs.

Sources

A Researcher's Guide to the FTIR Spectroscopy of N-ethyl decahydro-1,5-naphthyridine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. N-ethyl decahydro-1,5-naphthyridine, a saturated bicyclic tertiary amine, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectrum. As no direct literature spectrum is available, this guide establishes a robust predictive framework grounded in the fundamental principles of vibrational spectroscopy and supports it with comparative data from structurally analogous compounds.

The Spectroscopic Identity of a Tertiary Bicyclic Amine

N-ethyl decahydro-1,5-naphthyridine is composed of two key structural motifs: a saturated bicyclic decahydronaphthalene-like core and an N-ethyl tertiary amine functionality. Its FTIR spectrum is therefore a composite of the vibrational modes of these components.

A critical initial observation is the absence of N-H bonds. Unlike primary and secondary amines, which exhibit characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region, tertiary amines like N-ethyl decahydro-1,5-naphthyridine will not show any peaks in this area.[1][2][3][4] This absence is a primary and definitive marker for a tertiary amine. The diagnostic power of its spectrum, therefore, lies in the C-H and C-N vibrational modes.

Predicted Characteristic Absorption Bands

The vibrational modes for N-ethyl decahydro-1,5-naphthyridine can be categorized into three main regions:

  • C-H Stretching Region (3000-2800 cm⁻¹): This region will be dominated by the stretching vibrations of the numerous C-H bonds within the decahydronaphthalene core and the ethyl group. These sp³ C-H stretches are typically strong and sharp.[5]

  • C-H Bending (Scissoring and Rocking) Region (1500-1300 cm⁻¹): The bending or deformation vibrations of the CH₂ (methylene) and CH₃ (methyl) groups will appear in this region. These peaks are often of medium intensity and provide structural information about the alkyl framework.

  • C-N Stretching and Fingerprint Region (1300-1000 cm⁻¹): The stretching vibration of the C-N bonds is a key feature for aliphatic amines, typically appearing as medium or weak bands in the 1250-1020 cm⁻¹ range.[2][6] This region, often complex and referred to as the "fingerprint region," contains numerous overlapping signals from C-C and C-N stretching and various bending modes, making it unique for each molecule.

The logical workflow for analyzing the FTIR spectrum of this molecule is to first confirm the absence of N-H and O-H stretches, then to identify the strong C-H stretching and bending modes, and finally to locate the C-N stretching vibrations within the fingerprint region.

FTIR_Analysis_Workflow cluster_prediction Predictive Analysis cluster_comparative Comparative Analysis cluster_conclusion Final Characterization A Molecule Structure (N-ethyl decahydro-1,5-naphthyridine) B Identify Functional Groups (Tertiary Amine, Alkyl C-H) A->B C Predict Key Vibrational Regions (C-H stretch, C-H bend, C-N stretch) B->C G Assign Characteristic Peaks C->G Correlate D Select Analogous Compounds (Decahydronaphthalene, N-ethylpiperidine) E Acquire Reference Spectra D->E F Compare Peak Positions & Intensities E->F F->G Validate H Confirm Structural Identity G->H

Caption: Workflow for FTIR analysis of N-ethyl decahydro-1,5-naphthyridine.

Comparative Analysis: Grounding Predictions with Experimental Data

To substantiate our predictions, we will compare the expected spectrum with the known FTIR spectra of two closely related molecules: decahydronaphthalene (also known as decalin) and N-ethylpiperidine. Decahydronaphthalene serves as a model for the bicyclic alkane core, while N-ethylpiperidine provides a reference for the N-ethyl cyclic tertiary amine functionality.

The Bicyclic Core: Comparison with Decahydronaphthalene

Decahydronaphthalene exists as cis and trans isomers, both of which are fully saturated bicyclic alkanes. Their FTIR spectra are dominated by C-H stretching and bending vibrations.[7][8]

Functional GroupVibration ModeDecahydronaphthalene (cis/trans)[8][9][10]Predicted for N-ethyl decahydro-1,5-naphthyridine
Methylene/Methine C-HSymmetric/Asymmetric Stretch~2950 - 2840 cm⁻¹ (Strong, Sharp)~2950 - 2840 cm⁻¹ (Strong, Sharp)
Methylene CH₂Scissoring (Bend)~1465 - 1445 cm⁻¹ (Medium)~1465 - 1445 cm⁻¹ (Medium)

The strong absorptions in the 2950-2840 cm⁻¹ range are characteristic of sp³ C-H bonds and will be a prominent feature in the spectrum of N-ethyl decahydro-1,5-naphthyridine, reflecting its saturated hydrocarbon backbone.

The Tertiary Amine Moiety: Comparison with N-ethylpiperidine

N-ethylpiperidine is a simple cyclic tertiary amine.[11] Its spectrum will show the characteristic C-H vibrations of the piperidine ring and the ethyl group, as well as the crucial C-N stretching vibration. The NIST Chemistry WebBook provides a reference spectrum for N-ethylpiperidine.[12][13][14]

Functional GroupVibration ModeN-ethylpiperidine[12][13][14][15]Predicted for N-ethyl decahydro-1,5-naphthyridine
Alkyl C-HSymmetric/Asymmetric Stretch~2970 - 2800 cm⁻¹ (Strong, Sharp)~2970 - 2800 cm⁻¹ (Strong, Sharp)
CH₂/CH₃Bending~1460 - 1440 cm⁻¹ (Medium)~1460 - 1440 cm⁻¹ (Medium)
Aliphatic C-NStretch~1200 - 1050 cm⁻¹ (Weak to Medium)~1200 - 1050 cm⁻¹ (Weak to Medium)

The key takeaway from N-ethylpiperidine is the presence of C-N stretching bands in the fingerprint region. We can confidently predict similar, albeit more complex, absorptions for N-ethyl decahydro-1,5-naphthyridine in this same region due to the multiple C-N bonds within its structure.

Summary of Predicted FTIR Peaks for N-ethyl decahydro-1,5-naphthyridine

Based on the analysis of its structural components and comparison with analogous compounds, the following table summarizes the expected characteristic FTIR peaks.

Wavenumber Range (cm⁻¹)IntensityAssignmentRationale
3500 - 3300AbsentNo N-H StretchConfirms the presence of a tertiary amine.[1][2][3][4]
2970 - 2840Strongsp³ C-H StretchFrom the decalin core and ethyl group CH₂, and CH₃ bonds.
1465 - 1440MediumCH₂ Scissoring (Bend)Methylene groups in the bicyclic rings and ethyl group.
1380 - 1370Weak-MediumCH₃ Symmetric BendTerminal methyl group of the ethyl substituent.
1250 - 1020Weak-MediumC-N StretchCharacteristic of aliphatic tertiary amines.[2][6]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate these predictions, a high-quality FTIR spectrum of a liquid sample of N-ethyl decahydro-1,5-naphthyridine should be acquired. The following outlines a standard operating procedure using the Attenuated Total Reflectance (ATR) technique, which is ideal for neat liquid samples.

Instrumentation and Materials
  • FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

  • ATR accessory with a diamond or zinc selenide crystal

  • Sample of N-ethyl decahydro-1,5-naphthyridine (liquid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free laboratory wipes

Step-by-Step Procedure
  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This step is crucial as it subtracts the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor) from the final sample spectrum.

  • Sample Application: Place a single drop of N-ethyl decahydro-1,5-naphthyridine directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition: Initiate the sample scan. For a typical analysis, the following parameters are recommended:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Post-Analysis Cleaning: After the spectrum is collected, carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

ATR_FTIR_Protocol Start Start Clean_Crystal1 Clean ATR Crystal (Isopropanol) Start->Clean_Crystal1 Background_Scan Acquire Background Spectrum Clean_Crystal1->Background_Scan Apply_Sample Apply Liquid Sample (1-2 drops) Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 16 scans) Apply_Sample->Acquire_Spectrum Clean_Crystal2 Clean ATR Crystal Acquire_Spectrum->Clean_Crystal2 End End Clean_Crystal2->End

Caption: Protocol for ATR-FTIR analysis of a liquid sample.

Conclusion

The FTIR spectrum of N-ethyl decahydro-1,5-naphthyridine is defined by the absence of N-H stretching vibrations and the presence of strong C-H stretching and bending modes, along with characteristic C-N stretching absorptions in the fingerprint region. By leveraging predictive analysis based on functional group theory and comparative data from decahydronaphthalene and N-ethylpiperidine, researchers can confidently identify and characterize this molecule. The provided experimental protocol ensures the acquisition of reliable and high-quality spectral data for validation.

References

  • Vertex AI Search result, citing "Difference between Primary Secondary and Tertiary Amines Via FTIR" (Dec 25, 2023).
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  • Vertex AI Search result, citing "Naphthalene, decahydro-" from the NIST WebBook. [Link]

  • Vertex AI Search result, citing "N-Ethylpiperidine | C7H15N | CID 13007" from PubChem. [Link]

  • Vertex AI Search result, citing "Infrared Analysis of cis- and trans-Decahydronaphthalene"
  • Vertex AI Search result, citing "How to prepare a liquid sample for FTIR spectrum?
  • Vertex AI Search result, citing "Naphthalene, decahydro-, cis-" from the NIST WebBook. [Link]

  • Vertex AI Search result, citing "Sample Preparation – FT-IR/ATR" from Polymer Chemistry Characteriz
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  • Vertex AI Search result, citing a figure of an FTIR spectrum of CN-stretching
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Sources

The Indispensable Role of NMR Spectroscopy in Elucidating Connectivity and Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structural Validation of N-Alkylated Bicyclic Amines for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, N-alkylated bicyclic amines represent a privileged structural motif. Their rigid, three-dimensional architecture offers a unique scaffold for presenting pharmacophoric elements in a well-defined spatial orientation, leading to enhanced potency and selectivity for a wide range of biological targets. However, the very structural complexity that makes these molecules so valuable also presents significant challenges in their unambiguous characterization. The precise determination of constitution, regiochemistry, and stereochemistry is paramount for establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.

This guide provides a comparative analysis of the primary analytical techniques employed for the structural validation of N-alkylated bicyclic amines: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to select the most appropriate methods for their specific challenges.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful non-destructive analytical technique for the complete structural elucidation of organic molecules in solution.[1][2] It provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Foundational 1D NMR Experiments: The First Look

One-dimensional (1D) NMR experiments, namely ¹H and ¹³C NMR, provide the initial and fundamental information about the molecular structure.

  • ¹H NMR (Proton NMR): This experiment reveals the number of distinct proton environments, their relative ratios (integration), and their neighboring protons (spin-spin splitting).[2] For N-alkylated bicyclic amines, the chemical shifts of protons on carbons adjacent to the nitrogen are particularly informative, typically appearing in the 2.3-3.0 ppm range due to the deshielding effect of the nitrogen atom.[3] The N-H proton signal itself can be broad and its chemical shift is concentration-dependent, often appearing between 0.5-5.0 ppm.[3] A key diagnostic test is the disappearance of the N-H signal upon addition of a few drops of D₂O, which confirms its identity through deuterium exchange.[3][4]

  • ¹³C NMR and DEPT: ¹³C NMR spectroscopy indicates the number of unique carbon environments.[2] Carbons bonded to the nitrogen atom are deshielded and typically resonate in the 10-65 ppm region.[3] Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for determining the multiplicity of each carbon signal, distinguishing between CH₃, CH₂, CH, and quaternary carbons.[2]

1D NMR Experiment Information Obtained Typical Chemical Shift Range (ppm) for N-Alkylated Bicyclic Amines
¹H NMR Number and type of protons, relative proton count, proton-proton couplingProtons on Cα to Nitrogen: 2.3 - 3.0; N-H Proton: 0.5 - 5.0 (broad)[3]
¹³C NMR Number and type of carbon atomsCarbons α to Nitrogen: 10 - 65[3]
DEPT-135 Differentiates CH/CH₃ (positive) from CH₂ (negative) signalsN/A
Unraveling the Puzzle with 2D NMR Experiments

For complex molecules like N-alkylated bicyclic amines, 1D NMR data alone is often insufficient for complete structural assignment. Two-dimensional (2D) NMR experiments are essential for unambiguously determining the molecular framework.[2]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[5][6] Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems, allowing for the tracing of aliphatic chains and ring systems within the bicyclic core.[5]

  • ¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate each proton with the carbon atom to which it is directly attached.[6][7] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most informative for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[6][7] This is critical for connecting different spin systems identified by COSY and for positioning quaternary carbons and heteroatoms within the molecular framework. For N-alkylated bicyclic amines, observing a correlation from the N-alkyl protons to carbons within the bicyclic core can definitively confirm the site of alkylation.

  • ¹H-¹⁵N HMBC: When the site of N-alkylation is ambiguous, ¹H-¹⁵N HMBC can be a decisive experiment. It shows correlations between protons and nitrogen atoms over two or three bonds. Observing a correlation from the alkyl group's protons to a specific nitrogen atom in the bicyclic system provides unambiguous evidence of the N-alkylation site.[8]

Experimental Workflow for NMR-based Structure Validation

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Elucidation H1_NMR ¹H NMR Proton_Info Proton Environments & Coupling H1_NMR->Proton_Info C13_NMR ¹³C NMR & DEPT Carbon_Info Carbon Environments & Multiplicity C13_NMR->Carbon_Info COSY ¹H-¹H COSY H_H_Connectivity Proton Spin Systems COSY->H_H_Connectivity HSQC ¹H-¹³C HSQC C_H_Connectivity Direct C-H Attachments HSQC->C_H_Connectivity HMBC ¹H-¹³C HMBC Long_Range_Connectivity Carbon Skeleton & Quaternary Carbons HMBC->Long_Range_Connectivity N15_HMBC ¹H-¹⁵N HMBC (if needed) N_Alkylation_Site Confirm N-Alkylation Regiochemistry N15_HMBC->N_Alkylation_Site Proton_Info->COSY Proton_Info->HSQC Carbon_Info->HSQC H_H_Connectivity->HMBC Final_Structure Proposed Structure H_H_Connectivity->Final_Structure C_H_Connectivity->HMBC C_H_Connectivity->Final_Structure Long_Range_Connectivity->N15_HMBC Long_Range_Connectivity->Final_Structure N_Alkylation_Site->Final_Structure

Caption: Workflow for NMR-based structural elucidation of N-alkylated bicyclic amines.

Detailed Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified N-alkylated bicyclic amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Ensure the sample is free of particulate matter.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire DEPT-135 and/or DEPT-90 spectra.

  • 2D NMR Acquisition:

    • Acquire a phase-sensitive ¹H-¹H COSY spectrum.

    • Acquire a phase-sensitive ¹H-¹³C HSQC spectrum.

    • Acquire a ¹H-¹³C HMBC spectrum, optimizing the long-range coupling delay for expected 2-3 bond correlations (typically around 8-10 Hz).

    • If necessary, acquire a ¹H-¹⁵N HMBC spectrum at natural abundance.

  • Data Analysis:

    • Process and reference all spectra appropriately.

    • Assign proton signals based on chemical shift, integration, and multiplicity.

    • Use DEPT spectra to determine carbon types.

    • Use the HSQC spectrum to link proton and carbon assignments.

    • Trace out proton-proton connectivities using the COSY spectrum to build structural fragments.

    • Use HMBC cross-peaks to connect these fragments and place quaternary carbons and heteroatoms. Pay close attention to correlations from the N-alkyl group to the bicyclic core.

    • If acquired, use the ¹H-¹⁵N HMBC to confirm the site of N-alkylation.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry (MS) is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.[9][10] It is an essential complementary technique to NMR.[11]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a critical first step in confirming that the synthesized compound has the correct molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS or MS²) is particularly useful for structural elucidation.[12][13] In an MS/MS experiment, the molecular ion (precursor ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation - CID), and the resulting fragment ions (product ions) are analyzed.[12][13] The fragmentation pattern is often characteristic of the molecule's structure.

For N-alkylated bicyclic amines, a common and diagnostic fragmentation is α-cleavage, where the C-C bond adjacent to the nitrogen is broken, leading to the formation of a resonance-stabilized iminium cation.[4] The loss of the largest alkyl group is often the preferred pathway.[14] The fragmentation patterns can help to confirm the nature of the N-alkyl group and the structure of the bicyclic core.[15][16][17]

Experimental Workflow for MS-based Structure Validation

MS_Workflow Sample Sample Introduction (e.g., ESI, LC-MS) HRMS High-Resolution MS (MS1) Sample->HRMS Molecular_Formula Determine Molecular Formula HRMS->Molecular_Formula Precursor_Selection Precursor Ion Selection HRMS->Precursor_Selection Structure_Confirmation Confirm Connectivity & N-Alkyl Group Molecular_Formula->Structure_Confirmation CID Collision-Induced Dissociation (CID) Precursor_Selection->CID MS2 Tandem MS (MS2) CID->MS2 Fragmentation_Pattern Analyze Fragmentation Pattern MS2->Fragmentation_Pattern Fragmentation_Pattern->Structure_Confirmation

Caption: Workflow for MS-based structural validation of N-alkylated bicyclic amines.

Detailed Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Liquid Chromatography (LC) Separation: If analyzing a mixture or to remove any remaining impurities, perform a separation using a suitable reversed-phase or HILIC column.

  • MS1 Analysis (HRMS): Acquire a full scan high-resolution mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

  • MS2 Analysis (Tandem MS):

    • Perform a product ion scan on the [M+H]⁺ ion.

    • Fragment the precursor ion using an appropriate collision energy. This may need to be optimized to achieve informative fragmentation.

  • Data Analysis:

    • Use the accurate mass from the MS1 scan to calculate the elemental composition.

    • Analyze the product ion spectrum (MS2) to identify characteristic fragment ions. Look for evidence of α-cleavage and other fragmentation pathways consistent with the proposed structure.

X-ray Crystallography: The Gold Standard for Absolute Configuration

While NMR and MS are powerful tools for determining connectivity and relative stereochemistry, they generally cannot establish the absolute configuration of a chiral molecule. For this, X-ray crystallography is the definitive technique, provided a suitable single crystal can be obtained.[18][19][20]

This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.[21] For chiral molecules, specialized techniques analyzing anomalous dispersion effects can be used to determine the absolute configuration (e.g., R/S assignments) with high confidence.[20][21][22]

Technique Primary Information Strengths Limitations
NMR Spectroscopy Connectivity, relative stereochemistry, molecular conformation in solutionProvides the most comprehensive structural information in solution; non-destructive.[1][11]Cannot typically determine absolute configuration; can be complex to interpret for very large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsExtremely sensitive; provides rapid confirmation of molecular formula.[9][10]Provides limited stereochemical information; isomers can be difficult to distinguish.[1]
X-ray Crystallography Absolute configuration, solid-state conformation, bond lengths and anglesUnambiguously determines the absolute stereochemistry.[18][20]Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state, which may differ from the solution conformation.

Conclusion: An Integrated Approach for Unambiguous Validation

The structural validation of N-alkylated bicyclic amines requires a multi-faceted and synergistic approach. While NMR spectroscopy provides the foundational understanding of the molecular framework and relative stereochemistry, mass spectrometry offers crucial confirmation of the molecular formula and insights into structural motifs through fragmentation. For chiral molecules, X-ray crystallography remains the ultimate arbiter of absolute configuration. By judiciously combining these powerful analytical techniques, researchers and drug development professionals can achieve a high level of confidence in their molecular structures, paving the way for the successful advancement of novel therapeutics.

References

  • Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. (2025, August 7). ChemInform.
  • Tandem mass spectrometry - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. (2025, September 22). Patsnap Eureka.
  • How NMR Enhances Chemical Analysis Accuracy? (2025, May 6). Creative Biostructure. Available at: [Link]

  • Absolute configuration – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2025, January 16). PubMed. Available at: [Link]

  • Spectroscopy of Amines. (2025, August 15). Fiveable. Available at: [Link]

  • 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. (n.d.). ResearchGate. Available at: [Link]

  • Tandem Mass Spectrometry (MS/MS). (2023, August 8). National MagLab. Available at: [Link]

  • Advantages and Fragmentation in Tandem Mass Spectrometry. (2022, July 22). Longdom Publishing. Available at: [Link]

  • 24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Available at: [Link]

  • The Absolute Configurations of Haliclonacyclamines A and B Determined by X-Ray Crystallographic Analysis. (2009, July 13). Australian Journal of Chemistry. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Available at: [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2025, January 10). ResearchGate. Available at: [Link]

  • Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. (2012, January 10). American Laboratory. Available at: [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration. (2008, May 15). PubMed. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration. (2025, August 9). ResearchGate. Available at: [Link]

  • Comparative Theoretical and Experimental 1 H-NMR Spectra for Propargyl Amines and their Amine Oxides. (2019, April 20). ResearchGate. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Available at: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 30). Semantic Scholar. Available at: [Link]

  • Structural Elucidation. (n.d.). Rosalind Franklin Institute. Available at: [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2025, October 18). ResearchGate. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. Available at: [Link]

  • Evidence of Structure-Selective Fragmentations in the Tandem Mass Spectra of Protonated Hydroxyalkylamino-1,4-Naphthoquinones Formed by Electrospray Ionisation. (2009, August 10). ResearchGate. Available at: [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2025, January 16). MDPI. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Unknown Source.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Ethyl-decahydro-1,5-naphthyridine

[1][2]

Part 1: Executive Hazard Analysis (The "Why")[1][2]

As researchers, we often default to standard PPE (nitrile gloves, safety glasses) for all organic synthesis.[1][2] For 1-Ethyl-decahydro-1,5-naphthyridine , this default approach is insufficient and potentially dangerous .[1][2]

This compound is a bicyclic aliphatic amine .[1] Unlike its aromatic parent (1,5-naphthyridine), the decahydro- derivative possesses the high basicity and nucleophilicity typical of saturated amines.[1][2]

Critical Risk Factors:

  • Nitrile Permeation: Aliphatic amines are notorious for permeating standard disposable nitrile gloves in minutes, often without visible degradation.[1] The nitrogen lone pair facilitates rapid diffusion through the carboxylated nitrile matrix.

  • Vapor Phase Toxicity: Like many low-molecular-weight amines, this compound likely possesses high volatility.[1][2] Inhalation can cause rapid respiratory irritation and "blue haze" vision (glaucopsia) due to corneal edema.

  • Corrosivity: It must be treated as a Class 8 Corrosive (Causes severe skin burns and eye damage, H314) until specific toxicological data proves otherwise.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Breakthrough safety. Do not deviate based on convenience.

PPE CategoryStandard RequirementTechnical Rationale & Specifications
Hand Protection (Splash)Double Nitrile (High thickness)Spec: Minimum 5 mil outer / 4 mil inner.[1][2] Rationale: Provides roughly 5-10 minutes of protection against incidental splash.[1][2] Immediately change upon contact.
Hand Protection (Immersion/High Risk)Laminate / Multilayer Spec: Ansell Barrier® or Silver Shield/4H®. Rationale: Aliphatic amines do not permeate laminate films.[1] Mandatory for spill cleanup or synthesis >100mL.[1]
Eye Protection Chemical Goggles Spec: Indirect vented or unvented.[1] Rationale: Safety glasses do not seal against vapors.[1] Amine vapors can bypass glasses and cause temporary blindness or corneal damage.
Respiratory Fume Hood (Primary)Spec: Face velocity 80-100 fpm.[1][2] Sash at working height. Rationale: Engineering controls are superior to respirators.
Body Defense Lab Coat + Apron Spec: 100% Cotton Lab Coat (Fire resistant) + Butyl/Neoprene Apron for transfer.[1] Rationale: Synthetic blends (polyester) can melt into skin if a fire occurs; aprons prevent soak-through.[1][2]

Part 3: Operational Protocol (Step-by-Step)

Phase A: Preparation & Engineering Controls[1]
  • Verify Airflow: Check the fume hood monitor. Do not proceed if velocity is <80 fpm.[1]

  • Decon Station: Prepare a beaker of dilute acetic acid (5%) or citric acid inside the hood. This neutralizes minor amine drips immediately.

  • Double Glove: Don a pair of 4-mil nitrile gloves.[1] Inspect for pinholes (inflate with air).[1][2] Don a second pair of extended-cuff 5-mil nitrile gloves over them.[1][2]

Phase B: Handling (Liquid Transfer)

Context: Transferring the reagent from a stock bottle to a reaction vessel.[1][2]

  • The "Clean" Hand Rule: Designate your non-dominant hand as "clean" (touches sash/equipment) and dominant hand as "dirty" (touches chemical containers).

  • Opening: Crack the seal inside the hood. If the cap is stuck, do not force it outside the hood; the friction can release a puff of concentrated vapor.[2]

  • Transfer: Use a glass syringe with a Luer-lock needle or a positive-displacement pipette.[1][2]

    • Why? Air-displacement pipettes can drip due to the high vapor pressure of volatile amines.

  • Drip Management: Hold a Kimwipe directly under the transfer path. Any drop that falls must be caught immediately.

Phase C: Post-Operation & Doffing[1][2]
  • Primary Decon: Wipe the exterior of the stock bottle with a dry tissue, then a tissue dampened with the 5% acid solution.[2]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves/wipes go into "Solid Hazardous Waste" (double-bagged).[1][2]

    • Liquid Waste: Segregate into "Basic Organic Waste" .

    • CRITICAL:NEVER mix with "Acidic Waste" streams. The neutralization reaction is highly exothermic and can cause waste container explosions.

Part 4: Visualization (Safety Decision Logic)

The following diagram illustrates the decision-making workflow for selecting the correct glove type based on exposure duration and volume.

GStartStart: Handling1-Ethyl-decahydro-1,5-naphthyridineAssessAssess Volume & DurationStart->AssessSmallVol< 10 mL Incidental Contact OnlyAssess->SmallVolLargeVol> 10 mL OR Prolonged Handling (>15 mins)Assess->LargeVolGloveNitrilePPE: Double Nitrile Gloves(Change immediately on splash)SmallVol->GloveNitrileGloveLaminatePPE: Laminate / Silver Shield(Liner gloves required)LargeVol->GloveLaminateHoodCheckEngineering: Fume HoodVelocity CheckGloveNitrile->HoodCheckGloveLaminate->HoodCheckActionProceed with ExperimentHoodCheck->Action

Figure 1: PPE Selection Decision Tree.[1][2] Note that laminate gloves are mandatory for volumes exceeding 10mL or durations longer than 15 minutes due to permeation risks.[2]

Part 5: Emergency Response

Scenario: Skin Contact
  • Immediate Action: Move to the safety shower/sink immediately. Do not wipe the chemical (this drives it into pores).

  • Flush: Rinse with tepid water for 15 minutes .

  • Neutralization: Do not apply vinegar or acid to the skin. The heat of neutralization can cause thermal burns on top of chemical burns. Stick to water.

Scenario: Spill (>50mL)
  • Evacuate: Clear the immediate area. Amine vapors travel fast.

  • PPE Upgrade: Re-enter only wearing Silver Shield gloves and a Full-Face Respirator (Cartridge type: Organic Vapor/Amine).[1]

  • Absorb: Use an amine-neutralizing spill kit or vermiculite.[1] Do not use paper towels (fire risk).[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Centers for Disease Control and Prevention (CDC). (2019).[1] Determination of alkylamine permeation through protective gloves. NIOSH Science Blog.

  • PubChem. (2025).[1][3] 1,5-Naphthyridine Compound Summary. National Library of Medicine.

  • Ansell. (2022).[1] Chemical Permeation & Degradation Guide (Amines).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.